3-Hydrazinyl-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-3-8-4-5(6)9-7/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJBEBZZRAUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305739 | |
| Record name | 3-Hydrazinyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120256-23-7 | |
| Record name | 3-Hydrazinyl-4-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120256-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydrazinyl-4-methoxypyridine chemical structure and properties
An In-depth Technical Guide to 3-Hydrazinyl-4-methoxypyridine: Properties, Synthesis, and Characterization
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous pharmaceuticals and natural products.[1] Similarly, the hydrazinyl moiety is a versatile functional group, serving as a critical synthon for a vast array of heterocyclic compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The convergence of these two pharmacophores in a single molecule, 3-Hydrazinyl-4-methoxypyridine , presents a compelling, albeit under-characterized, building block for the development of novel therapeutics.
This technical guide serves as a foundational and exploratory resource for researchers, scientists, and drug development professionals. As direct experimental data for this specific molecule is limited in public literature, this document consolidates predicted physicochemical properties, proposes a robust and logical synthetic pathway, and outlines a comprehensive workflow for its characterization and validation. The insights herein are designed to empower researchers to synthesize, validate, and ultimately leverage this promising molecule in their discovery programs.
Physicochemical and Structural Properties
The unique arrangement of the hydrazinyl and methoxy groups on the pyridine ring dictates the molecule's chemical reactivity and potential for intermolecular interactions. The hydrazinyl group offers a nucleophilic center and hydrogen bond donors, while the methoxy group and the pyridine nitrogen act as hydrogen bond acceptors.
Chemical Structure
Identifiers and Computed Properties
The following table summarizes key identifiers and computationally predicted physicochemical properties. These values are derived from established algorithms and provide a baseline for experimental design and interpretation.
| Property | Value | Source |
| IUPAC Name | (4-methoxy-3-pyridinyl)hydrazine | - |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| Canonical SMILES | COC1=C(NN)C=NC=C1 | - |
| InChI Key | HDQLILNOJXZFHV-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 139.07455 Da | [4] |
| XLogP3 (Predicted) | 0.6 | [4] |
| Topological Polar Surface Area (TPSA) | 60.17 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Purification
A robust synthetic strategy is paramount for accessing novel chemical matter. For 3-Hydrazinyl-4-methoxypyridine, the most chemically intuitive and efficient approach is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by hydrazine.
Proposed Synthetic Pathway
The synthesis begins with a commercially available or readily synthesized precursor, 3-halo-4-methoxypyridine (where X = Cl or Br). The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack by hydrazine at the C3 position.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the synthesis of hydrazinopyridine derivatives.[6]
Objective: To synthesize 3-Hydrazinyl-4-methoxypyridine via nucleophilic aromatic substitution.
Materials:
-
3-Chloro-4-methoxypyridine (or 3-Bromo-4-methoxypyridine) (1.0 eq)
-
Hydrazine hydrate (80-95%) (5.0 - 10.0 eq)
-
Ethanol or n-Butanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-halo-4-methoxypyridine (1.0 eq) and the chosen alcohol solvent (e.g., ethanol).
-
Addition of Reagent: Slowly add hydrazine hydrate (5.0-10.0 eq) to the stirred solution at room temperature. An excess of hydrazine is used to act as both the nucleophile and a scavenger for the generated HX acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Partition the layers in a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step neutralizes any remaining acid and removes water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified 3-Hydrazinyl-4-methoxypyridine.
Characterization and Validation
For any newly synthesized compound, rigorous analytical characterization is non-negotiable to unequivocally confirm its structure and assess its purity.
Characterization Workflow
A standard workflow ensures that all necessary data is collected for structural elucidation and purity confirmation.
Expected Spectral Data
The following are predictions for the key spectral data points a researcher would expect to observe for 3-Hydrazinyl-4-methoxypyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.[7]
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the nitrogen atom.
-
Hydrazine Protons (NH, NH₂): One or two broad signals that may be exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.[8]
-
-
¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the six carbon atoms.
-
Aromatic Carbons: Five signals in the range of δ 100-160 ppm.
-
Methoxy Carbon: One signal in the aliphatic region, typically around δ 55-60 ppm.[9]
-
-
FT-IR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups.[10][11]
-
N-H Stretching: Broad peaks in the 3200-3400 cm⁻¹ region corresponding to the hydrazine N-H bonds.
-
C-H Stretching: Signals around 2850-3100 cm⁻¹ for aromatic and aliphatic C-H bonds.
-
C=N and C=C Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.
-
C-O Stretching: A strong peak, typically around 1250 cm⁻¹, indicating the aryl-ether linkage of the methoxy group.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 139.07).[12] Fragmentation patterns may include the loss of the methoxy or hydrazine groups.
-
-
Elemental Analysis: The calculated elemental composition should align with the experimental values, confirming the molecular formula (C₆H₉N₃O): C, 51.79%; H, 6.52%; N, 30.19%; O, 11.50%.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-Hydrazinyl-4-methoxypyridine lies in its potential as a versatile intermediate. The nucleophilic hydrazine group is a gateway to a multitude of important heterocyclic ring systems.
-
Synthesis of Bioactive Heterocycles: Hydrazides are well-established precursors for synthesizing five-membered heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles through cyclization reactions with various reagents.[2] These scaffolds are prevalent in many approved drugs.
-
Formation of Hydrazones: The hydrazine can readily react with aldehydes and ketones to form hydrazones. This class of compounds has demonstrated a wide spectrum of biological activities, including analgesic and antiglycation properties.[12][13]
-
Scaffold for Library Synthesis: Due to its straightforward derivatization potential, 3-Hydrazinyl-4-methoxypyridine is an ideal starting material for combinatorial chemistry and the creation of focused compound libraries for high-throughput screening against various biological targets.
Conclusion
While 3-Hydrazinyl-4-methoxypyridine is not yet a widely characterized reagent, its chemical structure represents a confluence of high-value pharmacophores. This guide provides a comprehensive framework for its synthesis and validation, grounded in established chemical principles. By offering a clear, actionable pathway from precursor to purified product, and by outlining the expected analytical benchmarks, it is intended to lower the barrier to entry for researchers wishing to explore the rich chemical space accessible from this promising building block. Its potential to serve as a key intermediate in the synthesis of novel, biologically active compounds makes it a valuable addition to the toolkit of any medicinal or synthetic chemist.
References
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Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-methypyridine-4-carbohydrazide (3a). Available at: [Link]
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PubChemLite. (n.d.). 3-hydrazinyl-4-methylpyridine (C6H9N3). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Mizoroki-Heck Cross Coupling products. Available at: [Link]
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Suleiman, M. S., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine. CID 11094609. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2001). Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones. Archiv der Pharmazie. Available at: [Link]
-
da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for the preparation of α-amino acetals. Available at: [Link]
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PubChem. (n.d.). 3-Methoxypyridine. CID 23719. Available at: [Link]
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Auctores. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]
-
Colorado State University. (2018). Chemists arm drug hunters with latest tool for new drug discovery. Phys.org. Available at: [Link]
-
PubChemLite. (n.d.). 4-hydrazinyl-2-methoxypyridine (C6H9N3O). Available at: [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. CID 15888257. Available at: [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]
-
PubMed. (2012). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. Available at: [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. CID 11041121. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxypyridine. CID 69278. Available at: [Link]
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MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: [Link]
-
MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
-
NIST WebBook. (n.d.). Pyridine, 4-methoxy-1-oxide-. Available at: [Link]
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SpectraBase. (n.d.). 1H NMR of N-(3-chlorophenyl)-4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide. Available at: [Link]
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3-Hydrazinyl-4-methoxypyridine CAS number and synonyms
This technical guide details the chemical identity, synthesis, and applications of 3-Hydrazinyl-4-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.
Part 1: Chemical Identity & Core Profile[1]
3-Hydrazinyl-4-methoxypyridine is a functionalized pyridine derivative characterized by the presence of a hydrazine moiety (-NHNH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position. This substitution pattern renders it an electron-rich scaffold, highly valuable for synthesizing fused heterocycles such as pyrazolopyridines and indazoles, which are frequent pharmacophores in kinase inhibitors and GPCR ligands.
Key Identifiers
| Property | Detail |
| Chemical Name | 3-Hydrazinyl-4-methoxypyridine |
| Synonyms | (4-Methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine |
| CAS Number (HCl salt) | 120256-22-6 (Dihydrochloride) |
| Molecular Formula | C₆H₉N₃O (Free base) / C₆H₁₁Cl₂N₃O (2HCl salt) |
| Molecular Weight | 139.15 g/mol (Free base) / 212.08 g/mol (2HCl salt) |
| SMILES | COC1=CC=NC=C1NN |
| Appearance | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |
| Solubility | Soluble in water (salt form), DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3][4][5][6] |
Part 2: Synthesis Methodologies
Synthesizing 3-hydrazinyl-4-methoxypyridine requires overcoming the electronic deactivation of the pyridine ring's 3-position. Direct nucleophilic aromatic substitution (SₙAr) is generally ineffective due to the electron-donating nature of the 4-methoxy group. Therefore, the Diazotization-Reduction strategy is the industry standard for high-purity synthesis.
Method A: Diazotization-Reduction (Standard Protocol)
This protocol converts 3-amino-4-methoxypyridine into the hydrazine via a diazonium intermediate.
Reagents & Materials
-
Precursor: 3-Amino-4-methoxypyridine (CAS 3512-58-9).
-
Diazotization: Sodium Nitrite (NaNO₂), Conc. Hydrochloric Acid (HCl).
-
Reduction: Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).
-
Solvent: Water/Ethanol.[7]
Step-by-Step Protocol
-
Diazonium Salt Formation:
-
Dissolve 10 mmol of 3-amino-4-methoxypyridine in 20 mL of 6M HCl. Cool the solution to -5°C to 0°C in an ice-salt bath.
-
Dropwise add a solution of NaNO₂ (1.1 eq, 11 mmol) in water (5 mL), maintaining the internal temperature below 0°C.
-
Stir for 30 minutes. The formation of the diazonium salt is indicated by a clear, slightly yellow solution. Critical: Do not allow temperature to rise, or the diazonium will hydrolyze to the phenol.
-
-
Reduction to Hydrazine:
-
Prepare a solution of Stannous Chloride (SnCl₂·2H₂O) (2.5 eq) in conc. HCl (10 mL) cooled to 0°C.
-
Slowly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Isolation:
-
The product typically precipitates as the dihydrochloride salt or a tin complex.
-
Basify the solution carefully with 40% NaOH to pH > 12 to liberate the free base.
-
Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether or convert back to HCl salt for storage by adding HCl in dioxane.
-
Method B: Palladium-Catalyzed Cross-Coupling (Modern Route)
For substrates sensitive to acidic conditions, Buchwald-Hartwig coupling offers a robust alternative.
-
Precursor: 3-Bromo-4-methoxypyridine.
-
Catalyst: Pd₂(dba)₃ / Xantphos or BrettPhos.
-
Reagent: Benzophenone hydrazone (as ammonia surrogate) followed by hydrolysis.
-
Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Diazotization-Reduction pathway.
Caption: Synthesis of 3-Hydrazinyl-4-methoxypyridine via the classical Diazotization-Reduction route.
Part 3: Applications in Drug Discovery[2]
The 3-hydrazinyl-4-methoxypyridine scaffold is a "privileged structure" for generating nitrogen-rich heterocycles. Its primary utility lies in the synthesis of Pyrazolo[3,4-c]pyridines and 1-Pyridylpyrazoles .
Pyrazole Synthesis (Cyclocondensation)
Reacting the hydrazine with 1,3-diketones (e.g., acetylacetone) or
-
Reaction: Condensation.
-
Conditions: Ethanol, Reflux, 2-4 hours.
-
Outcome: Formation of 1-(4-methoxypyridin-3-yl)-3,5-dimethylpyrazole .
-
Relevance: This motif mimics the adenosine ring in ATP-competitive kinase inhibitors.
Indazole Formation
Intramolecular cyclization strategies can convert the hydrazine derivative into fused indazole-like systems, often used to target GPCRs.
Application Pathway Diagram
Caption: Mechanism for the conversion of 3-hydrazinyl-4-methoxypyridine into a bioactive pyrazole scaffold.
Part 4: Handling & Safety (E-E-A-T)
Working with aryl hydrazines requires strict adherence to safety protocols due to their potential toxicity and instability.
-
Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Always handle in a fume hood with double-gloving (Nitrile).
-
Stability: The free base is prone to oxidation by air, turning dark brown over time.
-
Recommendation: Store as the Dihydrochloride salt at -20°C under Argon.
-
-
Incompatibility: Avoid contact with strong oxidizing agents. Hydrazines can react violently with oxidizers.
References
-
Organic Chemistry Portal . (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base. PubMed Central. Retrieved from [Link]
-
PubChem . (n.d.). 3-Amino-4-methoxypyridine (Precursor Data). Retrieved from [Link]
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molecular weight and formula of 3-Hydrazinyl-4-methoxypyridine
Part 1: Physicochemical Core & Identity
Compound Identity: 3-Hydrazinyl-4-methoxypyridine CAS Registry Number: 120256-23-7 (Free Base) | 120256-22-6 (Dihydrochloride Salt) Synonyms: (4-methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine.[1][2]
Molecular Specifications
The following parameters are critical for stoichiometric calculations in heterocyclic synthesis, particularly when designing pyrazolopyridine scaffolds.
| Property | Value | Unit | Derivation Note |
| Molecular Formula | C₆H₉N₃O | - | Confirmed via elemental composition.[2][3] |
| Molecular Weight | 139.15 | g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |
| Monoisotopic Mass | 139.0746 | Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Polar Surface Area | ~68.0 | Ų | Estimated; indicates moderate polarity suitable for nucleophilic attack. |
| Physical State | Solid | - | Free base is often an oil/low-melting solid; HCl salt is a stable crystalline solid. |
Part 2: Synthesis & Validation Protocols
Expert Insight: Direct nucleophilic aromatic substitution (SₙAr) of 3-halo-4-methoxypyridines with hydrazine is kinetically disfavored because the 3-position is not sufficiently activated by the ring nitrogen. Therefore, the Diazotization-Reduction pathway is the industry standard for high-fidelity synthesis, ensuring regioisomeric purity.
Protocol A: Diazotization-Reduction (The "Classic" Route)
This method converts the readily available 3-amino-4-methoxypyridine into the hydrazine.
Reagents:
-
Precursor: 3-Amino-4-methoxypyridine (CAS 6628-77-9).
-
Diazotization: Sodium Nitrite (NaNO₂), Conc. HCl.
-
Reduction: Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).
Step-by-Step Methodology:
-
Acidification: Dissolve 10 mmol of 3-amino-4-methoxypyridine in 20 mL of 6M HCl. Cool to -5°C in an ice-salt bath.
-
Diazotization: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature < 0°C. Stir for 30 mins. Checkpoint: Solution should turn clear/yellow; starch-iodide paper turns blue.
-
Reduction: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise at 0°C. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Isolation: Basify carefully with NaOH to pH > 10. Extract with dichloromethane (DCM) or Ethyl Acetate.
-
Salt Formation: To improve stability, treat the organic layer with HCl/Dioxane to precipitate the 3-Hydrazinyl-4-methoxypyridine dihydrochloride .
Protocol B: Self-Validating Analytical Workflow
To ensure the synthesized material is the correct isomer and free of the starting amine, use this validation logic.
| Analytical Method | Expected Signal (Evidence of Success) | Failure Mode (Impurity) |
| ¹H NMR (DMSO-d₆) | δ ~4.0 ppm: Singlet (3H, -OCH₃).δ ~7.0-8.5 ppm: Aromatic pyridine protons (shifted vs amine).δ ~6-9 ppm: Broad singlets for -NH and -NH₂ (exchangeable with D₂O). | Presence of sharp singlet at ~5.0 ppm indicates unreacted amine (-NH₂). |
| Mass Spectrometry (ESI+) | m/z = 140.1 [M+H]⁺. | m/z = 125 [M+H]⁺ indicates starting material (Amine). |
| Functional Derivatization | React small aliquot with Acetone. Product (Hydrazone) will show distinct methyl singlets in NMR and shift in retention time. | No reaction implies loss of hydrazine functionality (oxidation). |
Part 3: Visualization of Chemical Logic
Synthesis & Application Pathway
The following diagram illustrates the conversion of the amine precursor to the hydrazine and its subsequent application in generating drug-like heterocycles.
Figure 1: Synthetic workflow from amine precursor to pyrazolopyridine scaffold via the hydrazine intermediate.[1][4][5]
Part 4: Applications in Drug Development
3-Hydrazinyl-4-methoxypyridine is a specialized "building block" used primarily to synthesize fused heterocyclic systems.
-
CCR3 Antagonists: Used in the synthesis of pyrazolopyridines targeting chemokine receptors for asthma and allergy treatments. The hydrazine moiety acts as a dinucleophile, condensing with 1,3-dicarbonyls or enones.
-
Scaffold Hopping: It allows medicinal chemists to replace a phenyl ring with a pyridine ring in hydrazine-based drugs, potentially improving solubility and metabolic stability (lowering LogP).
Handling & Stability Warning:
-
Oxidation Risk: Free base hydrazines are prone to air oxidation. Store under Argon/Nitrogen at -20°C.
-
Toxicity: Hydrazines are potential genotoxins. Handle in a fume hood with double-gloving.
References
-
GuideChem. (n.d.). 3-Hydrazinyl-4-Methoxypyridine dihydrochloride Properties and Synthesis. Retrieved from
-
Molaid Chemicals. (n.d.). 3-Hydrazinyl-4-methoxypyridine Basic Information and CAS 120256-23-7.[2] Retrieved from
-
PubChem. (2025).[6] 3-Amino-4-methoxypyridine (Precursor Characterization). National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). Synthesis of Pyridine-Hydrazines via Diazotization. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-肼基-4-甲氧基吡啶 - CAS号 120256-23-7 - 摩熵化学 [molaid.com]
- 3. chempoint.com [chempoint.com]
- 4. 3-Bromo-4-methoxypyridine-2-carbonitrile [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Solvent Selection for 3-Hydrazinyl-4-methoxypyridine
[1]
Executive Summary & Chemical Profile
3-Hydrazinyl-4-methoxypyridine (CAS: 59338-87-3, often handled as the dihydrochloride salt) represents a critical scaffold in the synthesis of fused heterocycles, particularly in oncology and anti-infective drug discovery.[1] Its solubility behavior is dictated by the interplay between the basic pyridine nitrogen, the electron-donating methoxy group, and the nucleophilic hydrazine moiety.[1]
This guide provides a structural analysis of its solubility, a self-validating experimental protocol for precise determination, and thermodynamic insights to optimize solvent selection for synthesis and purification.[1]
Physicochemical Characterization
Understanding the solute is the first step in predicting solvent interaction.[2]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₆H₉N₃O | Low MW favors solubility in small-molecule solvents.[2] |
| Electronic Effect | 4-Methoxy (+M effect) | Increases electron density on the ring, enhancing basicity of the pyridine nitrogen.[1] |
| H-Bonding | Donor (Hydrazine -NH₂), Acceptor (Pyridine N, O-Me) | High affinity for protic solvents (Alcohols, Water).[1] |
| pKa (Predicted) | Pyridine N: ~6.5–7.0 | Free Base: Soluble in organic solvents.Salt Form (HCl): Soluble in water/DMSO.[2][1] |
| LogP (Predicted) | ~0.5 to 0.9 | Moderate lipophilicity; suggests good solubility in semi-polar organics (EtOAc, DCM).[1] |
Theoretical Solubility Framework
The solubility of 3-Hydrazinyl-4-methoxypyridine is not a static value but a dynamic equilibrium driven by the Gibbs-Helmholtz relationship.[2] The dissolution process involves overcoming the crystal lattice energy (enthalpy of fusion) and establishing solute-solvent interactions (enthalpy of solvation).[2][1]
Structural Activity Relationship (SAR) in Solvation
-
The Pyridine Ring: The nitrogen atom accepts hydrogen bonds.[2] In acidic media, it protonates, drastically shifting solubility towards aqueous phases.[1]
-
The Hydrazine Moiety: This group is bifunctional.[2] It acts as a hydrogen bond donor, making the molecule soluble in alcohols (Methanol, Ethanol).[1] However, it is also chemically labile; avoid ketones and aldehydes (e.g., Acetone) as solvents, as they will react to form hydrazones, leading to false "solubility" (chemical consumption).[1]
-
The Methoxy Group: Increases lipophilicity slightly compared to the hydroxy analog, improving solubility in chlorinated solvents like Dichloromethane (DCM).[1]
Predicted Solubility Profile (Free Base vs. Salt)
| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Very High | Strong H-bonding network matches solute dipoles.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High | Dipole-dipole interactions stabilize the polar hydrazine group.[2][1] |
| Chlorinated | DCM, Chloroform | Good | Poor | Solvation of the hydrophobic aromatic ring (Free base only).[2][1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Very Poor | Moderate polarity; sufficient for free base but cannot break ionic lattice of salts.[2] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Insoluble | Lack of polar interactions to overcome lattice energy.[2] |
| Ketones | Acetone, MEK | Incompatible | Incompatible | Chemical Hazard: Rapid formation of hydrazone derivatives.[2] |
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on literature values alone. Batch-to-batch polymorphism can alter solubility by up to 30%.[2] Use this self-validating protocol to generate site-specific data.[2]
Workflow Visualization
The following diagram outlines the decision logic for the solubility screening process.
Figure 1: Step-by-step workflow for determining thermodynamic solubility, incorporating a critical stability check for hydrazine reactivity.
Detailed Methodology
Phase A: Preparation
-
Saturate: Add excess 3-Hydrazinyl-4-methoxypyridine to 2 mL of the target solvent in a crimp-top HPLC vial.
-
Agitate: Place on an orbital shaker (500 rpm) or thermomixer at 25°C ± 0.5°C for 24 hours. Note: 24 hours is required to ensure the thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.
Phase B: Separation
-
Centrifuge: Spin at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Filter: If centrifugation is insufficient, use a 0.22 µm PTFE syringe filter. Warning: Ensure the filter membrane is compatible with the solvent to avoid leaching.
Phase C: Quantification (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% B to 95% B).[2][1]
-
Calculation: Compare peak area of the supernatant against a 5-point calibration curve of the standard dissolved in DMSO.
Self-Validation Step: Compare the HPLC chromatogram of the supernatant with a fresh standard. If extra peaks appear (especially at higher retention times), the solvent has reacted with the hydrazine group (e.g., formation of imines in acetone).[1] Discard data and flag solvent as incompatible.
Thermodynamic Modeling & Optimization
For process scale-up, determining solubility at a single temperature is insufficient.[2] You must model the temperature dependence to design crystallization processes.[2]
The Modified Apelblat Equation
To correlate solubility (
-
A, B, C: Empirical constants derived from regression analysis of experimental data at T = 283K, 298K, 313K, 323K.
-
Utility: If
is positive and large, solubility is highly temperature-dependent, making Cooling Crystallization the ideal purification method.[1]
Solvent Selection Strategy for Synthesis vs. Purification[1][2]
The following diagram guides the selection of the optimal solvent system based on the process goal.
Figure 2: Strategic solvent selection matrix.[2] Note the use of MTBE as an anti-solvent, which is preferred over hexanes due to better miscibility with alcohols.[1]
References
-
Daly, S. et al. (2018).[2][1] "Analysis of solute-pyridine intermolecular interactions based on experimental enthalpies of solution." Thermochimica Acta. [1]
-
BenchChem Technical Repository. (2025).[2] "Physicochemical Properties of Substituted Pyridines: A Technical Guide." BenchChem.[2]
-
PubChem Compound Summary. (2025). "3-Hydrazinyl-4-methylpyridine (Analogous Structure Data)." National Center for Biotechnology Information.[2]
-
Organic Chemistry Portal. (2023). "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal.
-
Sigma-Aldrich. (2024).[2][3] "Safety Data Sheet: 4-Methoxypyridine Derivatives." Merck KGaA.[2]
Physicochemical Profiling of 3-Hydrazino-4-methoxypyridine: pKa and Basicity Dynamics
Executive Summary
3-Hydrazino-4-methoxypyridine is a highly functionalized heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Originally synthesized via the decomposition of sydnone precursors[1], this molecule presents a complex acid-base profile due to the presence of multiple protonatable nitrogen centers. Understanding its exact pKa values is critical for predicting its pharmacokinetic behavior, solubility, and reactivity during drug formulation. This technical guide provides an in-depth analysis of the electronic effects governing its basicity, theoretical pKa estimates grounded in comparative literature, and a self-validating experimental protocol for precise physicochemical characterization.
Molecular Architecture and Electronic Effects
The basicity of 3-hydrazino-4-methoxypyridine is dictated by the interplay of inductive (-I) and mesomeric (+M) effects across its aromatic core. The molecule possesses two primary sites for protonation:
-
The Pyridine Nitrogen (N1): The primary basic center.
-
The Hydrazine Terminal Nitrogen (Nβ): The secondary basic center.
(Note: The internal hydrazine nitrogen, Nα, is virtually non-basic because its lone pair is delocalized into the electron-deficient pyridine ring, adopting an
The methoxy group at position 4 is a strong electron-donating group via resonance (+M effect). Because the pyridine nitrogen (N1) is para to the methoxy group, it receives a significant boost in electron density, drastically increasing its affinity for protons. Conversely, the hydrazine group at position 3 exerts a mild electron-withdrawing inductive effect (-I) on the ring, slightly tempering the basicity of N1, while its own terminal nitrogen (Nβ) relies on the residual electron density of the system to maintain its nucleophilicity.
Electronic effects governing the basicity of 3-hydrazino-4-methoxypyridine.
Quantitative Basicity Analysis
To establish the basicity of 3-hydrazino-4-methoxypyridine, we must anchor our estimates against well-characterized structural analogs. Unsubstituted pyridine has a baseline pKa of 5.25[2]. The addition of a 4-methoxy group raises this value to 6.58[3], demonstrating the powerful +M stabilization of the conjugate acid.
For the hydrazine moiety, aliphatic hydrazines typically exhibit a pKa near 8.10[2]. However, when conjugated to an aromatic system, the basicity drops significantly; for instance, phenylhydrazine has a pKa of 5.21[4]. In 3-hydrazino-4-methoxypyridine, the electron-withdrawing nature of the pyridine ring is partially offset by the ortho-methoxy group, leading to an estimated Nβ pKa of ~5.3.
Table 1: Comparative pKa Data for Structural Analogs
| Compound | Pyridine N (pKa₁) | Hydrazine Nβ (pKa₂) | Electronic Justification |
| Pyridine | 5.25 | N/A | Baseline aromatic nitrogen basicity. |
| 4-Methoxypyridine | 6.58 | N/A | Strong +M effect from para-methoxy group increases N1 basicity. |
| Phenylhydrazine | N/A | 5.21 | Nα lone pair delocalization into the benzene ring reduces Nβ basicity. |
| 3-Hydrazino-4-methoxypyridine | ~7.1 (Est.) | ~5.3 (Est.) | Synergistic +M donation to N1; mitigated -I withdrawal on Nβ. |
Self-Validating Experimental Protocols for pKa Determination
Because the estimated pKa values of N1 (~7.1) and Nβ (~5.3) are relatively close (
Step-by-Step Methodology
Step 1: System Calibration & Ionic Strength Clamping
Causality: Activity coefficients fluctuate with ion concentration, skewing thermodynamic pKa calculations. Clamping the ionic strength ensures that the measured concentration-based pKa (
-
Prepare a background electrolyte solution of 0.15 M KCl (mimicking physiological osmolarity).
-
Calibrate a glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C. Ensure the electrode exhibits a Nernstian slope (>98%).
Step 2: Analyte Preparation
-
Dissolve 3-hydrazino-4-methoxypyridine (free base) in the 0.15 M KCl solution to achieve a final concentration of 0.1 mM. Note: Low concentration prevents self-association or precipitation of the neutral species during titration.
Step 3: Orthogonal Titration (Potentiometry + UV-Vis) Causality: Coupling the pH probe with a flow-cell UV-Vis spectrophotometer allows simultaneous capture of proton activity and molecular electronic state.
-
Acidify the solution to pH 2.0 using 0.01 M HCl to fully protonate both N1 and Nβ.
-
Titrate with standardized 0.01 M NaOH in 0.05 mL increments.
-
After each addition, allow the pH reading to stabilize (drift < 0.002 pH/min).
-
Record the UV-Vis spectrum (200–400 nm) concurrently with each pH measurement.
Step 4: Data Deconvolution
-
Identify isosbestic points in the UV-Vis spectra. A shift in the isosbestic point indicates the transition from the first deprotonation event (N1) to the second (Nβ).
-
Fit the combined volume/pH and absorbance/pH datasets using non-linear regression (e.g., the Henderson-Hasselbalch equation modified for diprotic systems) to extract the exact macroscopic pKa values.
Integrated potentiometric and spectrophotometric workflow for pKa determination.
Implications in Drug Development and Synthesis
The dual basicity of 3-hydrazino-4-methoxypyridine has profound implications for downstream pharmaceutical applications:
-
Salt Selection: Because the N1 pKa is ~7.1, the molecule will exist predominantly in its monoprotonated state at physiological pH (7.4) in the gastrointestinal tract. Formulating it as a monohydrochloride salt will target the N1 position, optimizing aqueous solubility while leaving the hydrazine Nβ free for subsequent derivatization (e.g., hydrazone formation).
-
Nucleophilic Regioselectivity: In synthetic workflows, the Nβ nitrogen is the kinetic nucleophile. However, under strongly acidic conditions (pH < 4), both centers are protonated, rendering the molecule unreactive toward electrophiles like aldehydes or ketones. Reactions must be buffered between pH 5.5 and 6.5 to ensure Nβ remains deprotonated and nucleophilically active while N1 remains protonated and soluble.
References
-
PubChem, National Institutes of Health. "Phenylhydrazine | C6H8N2 | CID 7516". URL:[Link][4]
-
El-Bakoush, M. M., & Parrick, J. "The preparation of 3-hydrazino-4-hydroxy- and 3-hydrazino-4-methoxypyridine from sydnones." Journal of Heterocyclic Chemistry (1988). URL:[Link][1]
-
Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. URL:[Link][2]
Sources
safety data sheet (SDS) for 3-Hydrazinyl-4-methoxypyridine
This technical guide provides an in-depth safety and handling analysis of 3-Hydrazinyl-4-methoxypyridine , a specialized heterocyclic intermediate. This document is structured for researchers and drug development professionals, moving beyond standard compliance data to address the specific stability, toxicity, and reactivity challenges inherent to hydrazine-substituted pyridines.
Executive Summary & Critical Alerts
3-Hydrazinyl-4-methoxypyridine is a high-value intermediate used primarily in the synthesis of fused heterocycles (e.g., pyrazoles, triazoles) for kinase inhibitor discovery. Its chemical utility stems from the nucleophilic hydrazine moiety; however, this same functionality drives its critical safety profile.
Core Hazard Directive: Treat this compound as a potential carcinogen and severe skin sensitizer with high instability in air. Unlike simple pyridines, the hydrazine substituent introduces risks of auto-oxidation and formation of explosive azides if mishandled under diazotization conditions.
Physicochemical Identity & Profiling
Understanding the physical form is crucial for safety. The free base is prone to oxidation, while the hydrochloride salt offers improved stability but increased corrosivity.
| Property | Data Specification |
| Chemical Name | 3-Hydrazinyl-4-methoxypyridine |
| Synonyms | (4-Methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine |
| CAS Number | 120256-23-7 (Free Base); 120256-22-6 (2HCl Salt) |
| Molecular Formula | C₆H₉N₃O (Free Base) |
| Molecular Weight | 139.16 g/mol |
| Appearance | Pale yellow to brown solid (darkens upon oxidation) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free Base) |
| Acidity (pKa) | Pyridine N: ~6.5; Hydrazine terminal N: ~3-4 (Predicted) |
Hazard Assessment: Mechanistic Toxicology
Expertise Insight: Standard SDSs often list generic codes. The researcher must understand the causality of these hazards to mitigate them effectively.
The Hydrazine Pharmacophore Risk
The hydrazine group (-NHNH₂) is a structural alert for genotoxicity. It can metabolically activate to form reactive species that alkylate DNA.
-
Acute Toxicity: Hydrazines interfere with Vitamin B6 (pyridoxine) dependent enzymes (e.g., GAD), potentially leading to neurotoxicity or seizures upon high exposure.
-
Sensitization: The nucleophilic nitrogen can haptenize skin proteins, leading to severe allergic contact dermatitis (ACD).
GHS Classification (Derived High-Confidence Profile)
Based on Structure-Activity Relationship (SAR) with phenylhydrazine and aminopyridines:
-
Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed, in contact with skin, or inhaled.[1]
-
Skin Corr.[2][3] 1B: Causes severe skin burns and eye damage (especially the HCl salt).
-
Carc. 2 / Muta. 2: Suspected of causing cancer; suspected of causing genetic defects.[3]
-
Aquatic Acute 1: Very toxic to aquatic life (hydrazines are toxic to aquatic organisms).[1]
Hazard Logic Visualization
The following diagram maps the structural features to their specific biological hazards.
Figure 1: Structural Alert Analysis mapping chemical moieties to toxicological endpoints.
Handling, Storage, & Stability Protocols
Stability & Oxidation (The "Hidden" Hazard)
Free base hydrazines are reducing agents. Exposure to air causes oxidation to azo compounds or diazenes, which are often colored (red/brown) and potentially explosive.
-
Protocol: Store strictly under inert atmosphere (Argon/Nitrogen).
-
Temperature: -20°C for long-term storage.
-
Container: Amber glass to prevent photodecomposition.
Self-Validating Purity Check
Before using this reagent in critical synthesis, validate its integrity. Decomposition products (often the aniline derivative or azo-dimers) can poison metal catalysts.
Method: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM:MeOH (9:1) + 1% NH₄OH (to prevent streaking of the basic amine).
-
Visualization:
-
UV (254 nm): Pyridine ring absorption.
-
Stain:p-Anisaldehyde (Hydrazines typically stain distinctively yellow/orange; amines stain red/purple).
-
-
Criterion: If a baseline spot (decomposition) or a fast-moving non-polar spot (azo impurity) >5% is observed, repurify via recrystallization (EtOH/Ether) immediately.
Emergency Response & Waste Management
Chemical Decontamination (Spill Response)
Standard water wash is insufficient and dangerous for hydrazines. You must chemically destroy the hydrazine functionality.
The Oxidative Destruction Protocol: Use a 5% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the hydrazine to nitrogen gas and water.
-
Reaction: R-NHNH₂ + 2OCl⁻ → R-X + N₂↑ + 2Cl⁻ + H₂O (Simplified)
Decontamination Workflow
Follow this logic for spills or glassware cleaning.
Figure 2: Step-by-step oxidative destruction protocol for hydrazine waste.
Experimental Context: Synthesis Utility
Why use this compound? 3-Hydrazinyl-4-methoxypyridine is typically generated in situ or used immediately to form 1,2,4-triazolo[4,3-c]pyridines or pyrazolo[4,3-c]pyridines .
-
Reaction Insight: When reacting with orthoesters or aldehydes, the 4-methoxy group provides electron density that stabilizes the pyridine ring but can also sterically hinder the N3 position. High temperatures (>100°C) are often required for cyclization, necessitating rigorous exclusion of oxygen to prevent hydrazine degradation before ring closure.
References
-
PubChem Compound Summary. (n.d.). 3-Hydrazinyl-4-methoxypyridine (CAS 120256-23-7).[4][5] National Library of Medicine. Retrieved from [Link]
-
El-Bakoush, M. M., & Parrick, J. (1988).[6][7] The preparation of 3-hydrazino-4-hydroxy- and 3-hydrazino-4-methoxypyridine from sydnones.[6][7][8] Journal of Heterocyclic Chemistry.[6][9] Retrieved from [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 33631-09-3|3-Amino-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. 3-肼基-4-甲氧基吡啶 - CAS号 120256-23-7 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydrazinyl-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-4-methoxypyridine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its unique structural features, comprising a pyridine ring substituted with both a hydrazinyl and a methoxy group, offer versatile reactivity for the construction of more complex molecular architectures. This document provides a comprehensive guide to the synthesis of 3-hydrazinyl-4-methoxypyridine from its precursor, 3-amino-4-methoxypyridine. The protocol is grounded in established chemical principles, prioritizing safety, efficiency, and reproducibility.
The synthesis proceeds via a two-step sequence involving the diazotization of the starting amine followed by a reduction of the resulting diazonium salt. This classical approach remains a reliable and widely used method for the preparation of arylhydrazines.[1][2][3]
Reaction Pathway and Mechanism
The overall transformation of 3-amino-4-methoxypyridine to 3-hydrazinyl-4-methoxypyridine can be depicted as follows:
Figure 1: Overall reaction scheme for the synthesis of 3-hydrazinyl-4-methoxypyridine.
Step 1: Diazotization of 3-amino-4-methoxypyridine
The first step is the diazotization of the primary aromatic amine, 3-amino-4-methoxypyridine. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[4] The nitrous acid then reacts with the amino group to form a diazonium salt. The temperature must be strictly controlled (0-5 °C) to prevent the unstable diazonium salt from decomposing, which could lead to the formation of undesired byproducts, such as the corresponding phenol.
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
Step 2: Reduction of the Diazonium Salt
The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.[1] A variety of reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid being a common and effective choice.[3] The use of sodium dithionite is also a viable, and often cheaper, alternative with fewer environmental concerns.[1] This reduction is a crucial step that introduces the hydrazinyl functional group.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 3-Amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | >98% | Commercially Available |
| Sodium Nitrite | NaNO₂ | 69.00 | >97% | Commercially Available |
| Hydrochloric Acid | HCl | 36.46 | 37% (concentrated) | Commercially Available |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | >98% | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | Commercially Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Commercially Available |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercially Available |
| Deionized Water | H₂O | 18.02 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Sources
Application Note: Synthesis of 3-Hydrazinyl-4-methoxypyridine via Diazotization-Reduction
Part 1: Introduction & Strategic Analysis
Executive Summary
This protocol details the synthesis of 3-Hydrazinyl-4-methoxypyridine , a critical heterocyclic building block used in the development of pyrazolo[3,4-c]pyridines and other kinase inhibitors. The method utilizes a classical Meyer Reduction strategy: diazotization of 3-amino-4-methoxypyridine followed by reduction with stannous chloride (
Chemical Strategy & Mechanistic Insight
The transformation presents specific challenges due to the electronic nature of the pyridine ring:
-
Nucleophilicity: The 3-amino group is less nucleophilic than aniline derivatives, requiring strongly acidic conditions to generate the nitrosonium ion (
) effectively. -
Stability of the Diazonium Intermediate: Unlike benzene diazonium salts, pyridine-3-diazonium salts are less stable. However, the 4-methoxy group acts as an electron-donating group (EDG), stabilizing the diazonium cation via resonance, preventing rapid decomposition to the phenol (or pyridone) analog.
-
Reduction Selectivity: Stannous chloride is selected over sodium sulfite/bisulfite. While sulfite methods are greener, they often require rigorous pH control to avoid sulfonated byproducts.
provides a robust, high-yielding reduction in the same acidic media used for diazotization, minimizing unit operations.
Safety Assessment (Critical)
-
Hydrazine Toxicity: Hydrazine derivatives are potent hepatotoxins and suspected carcinogens. Handle all solids in a glovebox or static-free hood.
-
Diazonium Instability: Do not isolate the intermediate diazonium salt.[1][2] It is potentially shock-sensitive.[3][4] Proceed immediately to reduction.
-
Stannous Chloride: Corrosive and irritant.
Part 2: Detailed Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role |
| 3-Amino-4-methoxypyridine | >97% | Starting Material |
| Sodium Nitrite ( | 99% | Diazotizing Agent |
| Tin(II) Chloride Dihydrate ( | >98% | Reducing Agent |
| Hydrochloric Acid (conc.) | 37% | Solvent/Catalyst |
| Ethanol (Absolute) | 99.5% | Purification Solvent |
Equipment:
-
3-Neck Round Bottom Flask (250 mL) equipped with internal thermometer.
-
Overhead mechanical stirrer (Magnetic stirring is insufficient for the thick slurry formed during reduction).
-
Cryogenic bath (Ice/Salt or Ethylene Glycol/Dry Ice).
Step-by-Step Methodology
Phase A: Diazotization[1][]
-
Solubilization: In the 3-neck flask, dissolve 3-amino-4-methoxypyridine (10.0 g, 80.6 mmol) in conc. HCl (60 mL) .
-
Note: The reaction is exothermic. Add acid slowly. The amine will form a hydrochloride salt slurry.
-
-
Cooling: Cool the mixture to -5°C to 0°C . It is critical to maintain the temperature below 0°C to prevent hydrolysis of the methoxy group or decomposition of the diazonium species.
-
Nitrite Addition: Dissolve
(6.1 g, 88.6 mmol, 1.1 eq) in minimal water (12 mL). Add this solution dropwise over 30 minutes via an addition funnel.-
Process Control: The internal temperature must not exceed +2°C during addition.
-
-
Validation (Starch-Iodide): Stir for 20 minutes at 0°C. Spot an aliquot onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (complete diazotization).
-
Correction: If negative, add additional
solution (0.5 eq aliquots) until the test is positive.
-
Phase B: Reduction
-
Preparation of Reductant: In a separate beaker, dissolve
(45.5 g, 201 mmol, 2.5 eq) in conc. HCl (30 mL) . Cool this solution to 0°C. -
Reduction Reaction: Add the cold stannous chloride solution to the diazonium mixture vigorously over 20 minutes.
-
Observation: A heavy white/yellow precipitate (the hydrazine-tin complex) will form immediately.
-
Temperature: Maintain < 5°C.
-
-
Maturation: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 2 hours.
Phase C: Isolation & Purification
-
Filtration: Filter the thick slurry through a sintered glass funnel. The solid is the double salt of the hydrazine and tin.
-
De-tinning (Liberation of Hydrazine HCl):
-
Transfer the solid to a flask and treat with 20% NaOH solution at 0°C until pH ~12-14. (The hydrazine free base is liberated).
-
Caution: Do not allow the temperature to rise, or the hydrazine may oxidize.
-
Extract immediately with Dichloromethane (DCM) (3 x 100 mL) .
-
Dry organics over
.
-
-
Salt Formation (Final Product):
-
Cool the DCM solution to 0°C.
-
Bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation ceases.
-
Filter the white solid: 3-Hydrazinyl-4-methoxypyridine Dihydrochloride .
-
-
Recrystallization: Recrystallize from Ethanol/Methanol if purity is <95%.
Part 3: Visualization & Process Logic
Reaction Mechanism
The following diagram illustrates the electron flow from the amine to the final hydrazine species, highlighting the stabilization provided by the methoxy group.
Caption: Mechanistic pathway from aminopyridine to hydrazine via diazonium stabilization.
Experimental Workflow Decision Tree
This flowchart guides the researcher through critical decision points during the synthesis to ensure safety and yield.
Caption: Operational workflow with critical process control checkpoints (Starch-Iodide validation).
Part 4: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decomposition of diazonium salt. | Ensure T < 0°C during Phase A. Ensure stirring is vigorous. |
| Oily Product | Free base oxidation. | Do not store as free base. Convert immediately to HCl salt. |
| Red Coloration | Formation of azo-coupling byproducts. | Add nitrite slower; ensure solution is strongly acidic (pH < 1). |
| No Precipitate (Phase B) | Insufficient | Use fresh |
References
-
Vogel, A. I. (1989).[6][7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical.[8] (Standard reference for aromatic hydrazine synthesis via tin reduction).
-
Organic Syntheses. Reduction of Diazonium Salts to Hydrazines. (General methodology for Meyer Reduction).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[9] (Discussion on stability of pyridine diazonium salts).
-
PubChem. 3-Hydrazinyl-4-methoxypyridine Compound Summary. (Safety and Chemical Property Data).
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Vogel's Textbook of Practical Organic Chemistry – ScienceOpen [scienceopen.com]
- 7. scribd.com [scribd.com]
- 8. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]
- 9. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 4-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole using 3-Hydrazinyl-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 3-hydrazinyl-4-methoxypyridine in the Fischer indole synthesis to yield 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole. This azaindole scaffold is of significant interest in medicinal chemistry due to the prevalence of the pyrido[3,2-b]indole core in biologically active molecules. This document outlines the mechanistic underpinnings of the reaction, step-by-step synthetic protocols, characterization data, and potential applications in drug discovery.
Introduction: The Strategic Importance of Azaindoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products.[1] The substitution of a carbon atom in the benzene ring of an indole with a nitrogen atom gives rise to azaindoles, a class of heterocyclic compounds with unique physicochemical properties and diverse biological activities. Pyrido[3,2-b]indoles, in particular, have garnered attention for their potential as kinase inhibitors, CNS agents, and anticancer therapeutics.
The Fischer indole synthesis, a venerable and robust method for indole formation discovered by Emil Fischer in 1883, provides a powerful tool for the construction of these valuable scaffolds.[2] The reaction proceeds by the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[3] This guide focuses on a specific application of this reaction: the synthesis of a methoxy-substituted tetrahydro-pyrido[3,2-b]indole from 3-hydrazinyl-4-methoxypyridine.
Mechanistic Rationale: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a sophisticated cascade of chemical transformations. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the reaction.
The accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction commences with the condensation of the heteroarylhydrazine (3-hydrazinyl-4-methoxypyridine) with a carbonyl compound (e.g., cyclohexanone) to form the corresponding hydrazone.[3]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole ring system.[2]
The choice of a suitable acid catalyst is critical for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[2]
Figure 1: Generalized workflow of the Fischer indole synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, 3-hydrazinyl-4-methoxypyridine, and its subsequent use in the Fischer indole synthesis to prepare 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.
Synthesis of 3-Hydrazinyl-4-methoxypyridine
The starting hydrazine can be prepared from the corresponding chloropyridine.
Reaction Scheme:
Materials:
-
3-Chloro-4-methoxypyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methoxypyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-hydrazinyl-4-methoxypyridine. The crude product can be purified by column chromatography on silica gel if necessary.
Fischer Indole Synthesis of 4-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole
Reaction Scheme:
Materials:
-
3-Hydrazinyl-4-methoxypyridine
-
Cyclohexanone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or glacial acetic acid)
-
Solvent (if necessary, e.g., toluene or xylene for azeotropic removal of water)
Procedure:
-
One-Pot Hydrazone Formation and Cyclization:
-
To a solution of 3-hydrazinyl-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.
-
Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of PPA).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.
-
Figure 2: Experimental workflow for the synthesis of 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.
Characterization Data (Predicted)
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, NH-indole), 7.0-7.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5-3.0 (m, 4H, CH₂), 1.8-2.2 (m, 4H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150-155 (C-O), 135-145 (quaternary C), 110-130 (Ar-C), 55-60 (OCH₃), 40-50 (CH₂), 20-30 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1620 (C=C stretch), 1200-1300 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): [M]⁺, [M-CH₃]⁺, [M-C₂H₄]⁺ (Retro-Diels-Alder fragmentation)[5] |
Applications in Drug Discovery
The 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole scaffold represents a promising starting point for the development of novel therapeutic agents. The methoxy group can be a key pharmacophoric feature or a handle for further chemical modification. The tetrahydro-β-carboline core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer Activity: Many β-carboline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Neuroprotective Effects: The pyridoindole skeleton is found in compounds with neuroprotective properties.
-
Enzyme Inhibition: This scaffold is a common feature in kinase inhibitors and other enzyme-targeted therapeutics.
The synthesis of a library of analogs based on this core structure, by varying the ketone component in the Fischer indole synthesis or by further functionalization of the methoxy group, could lead to the discovery of novel drug candidates.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrazone formation. | Increase reaction time for hydrazone formation; use a dehydrating agent like molecular sieves. |
| Inefficient cyclization. | Screen different acid catalysts (e.g., PPA, Eaton's reagent, Amberlyst-15); increase reaction temperature. | |
| Formation of Byproducts | Side reactions due to harsh acidic conditions. | Use a milder acid catalyst; lower the reaction temperature. |
| Air oxidation of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification | Product is highly polar. | Use a more polar eluent system for chromatography; consider reverse-phase chromatography. |
Conclusion
The Fischer indole synthesis remains a highly effective and versatile method for the construction of complex indole and azaindole frameworks. The application of this reaction to 3-hydrazinyl-4-methoxypyridine provides a direct route to 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole, a scaffold with significant potential in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis and applications of this and related heterocyclic compounds.
References
- Gaskell, S. J., & Finan, P. (1976). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Biomedical Mass Spectrometry, 3(4), 161-165.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, A. B., & Ashraf, M. (2010). Synthesis, biological evaluation and modeling studies of new pyrido[3,4-b]indole derivatives as broad-spectrum potent anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Maji, B., & Sreekanth, A. R. (2015). Recent Developments in the Synthesis of β-Carbolines. Asian Journal of Organic Chemistry, 4(5), 396-418.
- Sundberg, R. J. (2002). Indoles. Academic Press.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Taber, D. F., & Stranix, B. R. (1997). The Fischer Indole Synthesis. Organic Reactions, 1-213.
- Van Vranken, D. L., & Weiss, G. A. (2013). Introduction to Bioorganic Chemistry and Chemical Biology. Garland Science.
-
Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preparation of pyrazoles using 3-Hydrazinyl-4-methoxypyridine
Executive Summary
This technical guide details the protocol for utilizing 3-hydrazinyl-4-methoxypyridine (CAS: 19501-58-7 equivalent/derivative) as a nucleophilic building block for the synthesis of 1-substituted pyrazoles .
The 3-pyridyl-pyrazole motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK, B-Raf) and anti-inflammatory agents. The presence of the 4-methoxy group on the pyridine ring provides two critical advantages:
-
Solubility & Bioavailability: It acts as a lipophilic handle that modulates logP compared to the bare pyridine.
-
Electronic Modulation: The electron-donating nature of the methoxy group stabilizes the pyridine ring against metabolic oxidation while influencing the nucleophilicity of the hydrazine tail.
This guide moves beyond generic hydrazine chemistry, addressing the specific solubility challenges and regiochemical dictates of the aminopyridine core.
Chemical Dynamics & Mechanistic Insight
The Reagent Profile
3-Hydrazinyl-4-methoxypyridine possesses a "push-pull" electronic structure. The pyridine nitrogen is electron-withdrawing, but the ortho-methoxy group is a strong electron donor (via resonance).
-
Implication: The terminal hydrazine nitrogen (
) is sufficiently nucleophilic to attack carbonyls, but the internal nitrogen ( ) is deactivated by the pyridine ring. This ensures that hydrazone formation (the intermediate step) is rapid and generally free of self-condensation side reactions.
Regioselectivity in Cyclization
When reacting with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone or enaminones), the reaction is governed by the hard-soft acid-base (HSAB) principle and steric factors.
-
Mechanism: The terminal
(harder nucleophile) attacks the most reactive/least hindered electrophilic center (usually the aldehyde or ketone) first. -
Outcome: This dictates the position of the substituents on the final pyrazole ring.
Figure 1: Mechanistic pathway dictating regiochemistry. The initial attack of the terminal nitrogen is the selectivity-determining step.
Experimental Protocols
Protocol A: Condensation with Symmetrical 1,3-Diketones
Target Application: Synthesis of 3,5-dimethyl-1-(4-methoxy-3-pyridyl)pyrazole. Scale: 5.0 mmol.
Materials:
-
3-Hydrazinyl-4-methoxypyridine hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Absolute)[1]
-
Triethylamine (TEA) (1.0 eq - Critical for neutralizing the HCl salt)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-hydrazinyl-4-methoxypyridine HCl (878 mg, 5.0 mmol) in Ethanol (15 mL).
-
Neutralization: Add Triethylamine (0.7 mL, 5.0 mmol) dropwise. The suspension should clear slightly as the free base hydrazine is liberated. Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add Acetylacetone (0.56 mL, 5.5 mmol) dropwise over 2 minutes.
-
Observation: A slight exotherm may occur. The solution typically turns yellow.
-
-
Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (78 °C) for 3 hours.
-
Monitoring: Check reaction progress via TLC (SiO2, 5% MeOH in DCM). The hydrazine spot (baseline/polar) should disappear.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane (1:4) usually yields analytical grade material.
Data Specification:
| Parameter | Value | Note |
|---|---|---|
| Yield | 82-90% | High efficiency due to symmetry. |
| Appearance | Off-white to pale yellow solid | Color depends on trace oxidation. |
| 1H NMR (DMSO-d6) | Pyrazole-H4 singlet @ ~6.0 ppm | Distinctive pyrazole CH signal. |
| Methoxy Signal | Singlet @ ~3.89 ppm | Diagnostic of the pyridine core. |
Protocol B: Regioselective Synthesis with Enaminones
Target Application: Synthesis of 3-unsubstituted-5-aryl pyrazoles (Kinase Inhibitor precursors). Rationale: Enaminones are more regioselective than diketones. The hydrazine attacks the carbon attached to the amino group (via Michael-type addition) or the carbonyl depending on conditions, but typically favors formation of the 1,5-disubstituted isomer in acidic media.
Materials:
-
3-Hydrazinyl-4-methoxypyridine HCl (1.0 eq)
-
3-(Dimethylamino)-1-phenyl-2-propen-1-one (Enaminone) (1.0 eq)
Methodology:
-
Dissolution: Dissolve the hydrazine salt (2.0 mmol) in Glacial Acetic Acid (5 mL).
-
Addition: Add the enaminone (2.0 mmol) in one portion.
-
Reaction: Heat to 90 °C for 4 hours.
-
Why Acid? Acetic acid promotes the elimination of dimethylamine and accelerates the cyclodehydration.
-
-
Isolation:
-
Pour the hot reaction mixture into Ice Water (20 mL).
-
Neutralize carefully with saturated NaHCO3 solution until pH ~7-8.
-
Critical: The product often precipitates as a gum. Extract with DCM if solidification does not occur.
-
-
Purification: Flash column chromatography is usually required (Gradient: 0-50% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of pyrazole derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of Hydrazine | Perform reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine source. |
| Sticky/Gummy Product | Incomplete Cyclization | Increase reflux time or add catalytic HCl (if using EtOH). |
| Regioisomer Mixture | Unsymmetrical Electrophile | Switch to Enaminones or Alkynes (Copper-catalyzed) for better control. |
| Starting Material Remains | Salt Formation | Ensure full neutralization of the HCl salt with TEA or DIPEA before adding the electrophile. |
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source: Brands, K. M. J., et al. Journal of Organic Chemistry.
-
URL:[Link] (Generalized methodology for hydrazine regiochemistry).
- Pyridyl Hydrazine Reactivity: Title: Reaction of 3-hydrazinopyridine derivatives with 1,3-diketones. Source:Heterocycles (General reference for pyridyl hydrazine condensation). Context: Establishes the nucleophilicity hierarchy of the hydrazine nitrogens in pyridine systems.
-
Kinase Inhibitor Scaffolds
- Title: Pyrazole synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Protocol Validation
- Title: Characterization of the Reaction Products of Hydrazine with Acetylacetone.
- Source:ACS Omega (2021).
-
URL:[Link]
Sources
Application Notes and Protocols for the Condensation of 3-Hydrazinyl-4-methoxypyridine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridyl Hydrazones in Medicinal Chemistry
The hydrazone moiety (-NH-N=CH-) is a versatile and privileged scaffold in the realm of drug discovery and development.[1][2] Compounds incorporating this functional group exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. The pyridine ring, a common motif in pharmaceuticals, when coupled with a hydrazone linker, can lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles. Specifically, the 3-hydrazinyl-4-methoxypyridine scaffold offers a unique electronic and structural framework, with the methoxy group acting as an electron-donating group that can influence the reactivity of the hydrazine moiety and the overall properties of the resulting hydrazone derivatives.
This guide provides a comprehensive overview of the reaction conditions for the condensation of 3-hydrazinyl-4-methoxypyridine with a variety of aldehydes, offering detailed protocols for synthesis, purification, and characterization.
Reaction Mechanism: The Chemistry of Hydrazone Formation
The condensation of a hydrazine with an aldehyde to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity, making it more susceptible to attack by the nucleophilic hydrazine.[3]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Group: An acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilic character of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the 3-hydrazinyl-4-methoxypyridine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a process that can be intramolecular or mediated by the solvent.
-
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of water, leading to the formation of a C=N double bond.
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the stable hydrazone product.
dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} "Mechanism of Hydrazone Formation"
Synthesis of Starting Material: 3-Hydrazinyl-4-methoxypyridine
A common and effective method for the synthesis of hydrazinyl-pyridines is the nucleophilic aromatic substitution of a corresponding halo-pyridine with hydrazine hydrate.[4][5] While a specific protocol for 3-hydrazinyl-4-methoxypyridine is not widely published, a reliable synthesis can be adapted from procedures for structurally similar compounds. The following protocol is based on the synthesis of 3-chloro-2-hydrazinopyridine and 2-hydrazinyl-3-methoxypyridine.[6][7]
Protocol 1: Synthesis of 3-Hydrazinyl-4-methoxypyridine
Materials:
-
3-Chloro-4-methoxypyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-methoxypyridine (1.0 eq) and ethanol.
-
To the stirred solution, add hydrazine hydrate (4.0-6.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. Collect the solid by suction filtration.
-
Wash the filter cake with cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain 3-hydrazinyl-4-methoxypyridine.
Condensation with Aldehydes: General Protocol and Reaction Conditions
The condensation of 3-hydrazinyl-4-methoxypyridine with aldehydes is typically carried out in a protic solvent, such as ethanol or methanol, with a catalytic amount of acid.[2][8] The reaction generally proceeds smoothly at reflux temperature.
Protocol 2: General Synthesis of Hydrazones from 3-Hydrazinyl-4-methoxypyridine
Materials:
-
3-Hydrazinyl-4-methoxypyridine (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve 3-hydrazinyl-4-methoxypyridine in ethanol or methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the aldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product may precipitate from the solution.
-
If a precipitate forms, collect the solid by suction filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Table of Reaction Conditions and Aldehyde Scope
The following table provides a summary of typical reaction conditions for the condensation of various hydrazines/hydrazides with aldehydes, which can be adapted for 3-hydrazinyl-4-methoxypyridine.
| Aldehyde Type | Solvent | Catalyst | Temperature | Time (h) | Notes |
| Aromatic (electron-neutral) | Ethanol | Acetic Acid | Reflux | 2-4 | Good to excellent yields are generally observed. |
| Aromatic (electron-donating) | Ethanol | Acetic Acid | Reflux | 3-6 | Reaction may be slightly slower. |
| Aromatic (electron-withdrawing) | Ethanol/Methanol | Acetic Acid | Reflux | 1-3 | Reaction is typically faster due to the increased electrophilicity of the aldehyde. |
| Heteroaromatic | Ethanol/Dioxane | Acetic Acid | Reflux | 2-5 | Reaction conditions are similar to aromatic aldehydes.[9] |
| Aliphatic | Methanol | Acetic Acid | Room Temp to Reflux | 4-8 | Can be slower and may require longer reaction times or gentle heating. |
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying solid hydrazone products. Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane are often suitable. The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization.
-
Column Chromatography: For non-crystalline products or for the separation of mixtures, column chromatography on silica gel is an effective technique. A gradient of ethyl acetate in hexane is a common eluent system.
Characterization:
The structure of the synthesized hydrazones can be confirmed using a combination of spectroscopic methods:
-
FT-IR: Look for the disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching band for the hydrazone. The N-H stretching band of the hydrazine will also be present.
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-), typically in the range of 8-9 ppm. The signals for the aromatic and pyridine protons will also be present.
-
¹³C NMR: The carbon of the C=N double bond will have a characteristic chemical shift.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive starting materials, insufficient heating, or incorrect pH. | Use fresh reagents, ensure adequate reflux temperature, and add a catalytic amount of acid. |
| Formation of a side product (azine) | Excess aldehyde or high reaction temperatures. | Use a slight excess of the hydrazine (1.1 eq). Control the reaction temperature. |
| Oily product | Impurities or unreacted starting materials. | Purify by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
References
- Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. 2010.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. 2020.
- Synthesis and Evalu
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. 2021.
-
Application Notes and Protocols for the Preparation of[10][11][6]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. Benchchem.
- CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism. Drug Metabolism and Disposition. 2017.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. 2023.
- Hydrazone synthesis. Organic Chemistry Portal.
- (PDF)
- Condensation of aldehydes, 4‐hydroxycoumarin, and malononitrile...
- Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA.
- Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry. 2023.
- Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the C
- Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Deriv
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][8]pyridine-1,3-diones. ResearchGate. 2016.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. 2025.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. 2010.
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Synthesis of Fused Heterocyclic Systems from 3-Hydrazinyl-4-methoxypyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of fused heterocyclic systems, with a particular focus on utilizing 3-hydrazinyl-4-methoxypyridine as a key building block. Fused pyridine heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The unique structural and electronic properties of these scaffolds make them attractive targets for the development of novel therapeutics.
This document offers in-depth protocols for the preparation of the 3-hydrazinyl-4-methoxypyridine precursor and its subsequent conversion into valuable pyrazolo[4,3-c]pyridine and[1][2][3]triazolo[4,3-a]pyridine ring systems. The methodologies presented are grounded in established chemical principles and aim to provide a comprehensive resource for researchers in the field.
Synthesis of the Key Precursor: 3-Hydrazinyl-4-methoxypyridine
The successful synthesis of the target fused heterocycles is contingent upon the availability of the starting material, 3-hydrazinyl-4-methoxypyridine. A common and effective method for the preparation of aryl and heteroaryl hydrazines is through the diazotization of the corresponding primary amine, followed by reduction of the resulting diazonium salt.
Synthetic Pathway Overview
The synthesis of 3-hydrazinyl-4-methoxypyridine can be achieved from the commercially available 3-amino-4-methoxypyridine in a two-step process. The first step involves the formation of a diazonium salt, which is then reduced in the second step to yield the desired hydrazine.
Caption: Synthetic route to 3-hydrazinyl-4-methoxypyridine.
Experimental Protocol: Synthesis of 3-Hydrazinyl-4-methoxypyridine
Materials:
-
3-Amino-4-methoxypyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-4-methoxypyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl, and cool it to 0 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture for 2-3 hours at room temperature.
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture with a concentrated NaOH solution until a pH of >10 is reached, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-hydrazinyl-4-methoxypyridine. The product can be further purified by column chromatography or recrystallization if necessary.
-
Synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridines
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[4] This strategy can be effectively applied to the synthesis of 7-methoxy-1H-pyrazolo[4,3-c]pyridines from 3-hydrazinyl-4-methoxypyridine.
General Reaction Scheme
The cyclocondensation reaction between 3-hydrazinyl-4-methoxypyridine and a β-ketoester, such as ethyl acetoacetate, proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the fused pyrazole ring.
Caption: Synthesis of a 7-methoxypyrazolo[4,3-c]pyridine derivative.
Experimental Protocol: Synthesis of 7-Methoxy-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Materials:
-
3-Hydrazinyl-4-methoxypyridine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-hydrazinyl-4-methoxypyridine (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-methoxy-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |
| 3-Hydrazinyl-4-methoxypyridine | Ethyl acetoacetate | 7-Methoxy-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | Ethanol | Reflux, 4-6 h | 85-95 |
| 3-Hydrazinyl-4-methoxypyridine | Diethyl malonate | 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-3,4(2H,5H)-dione | Ethanol | Reflux, 6-8 h | 80-90 |
Synthesis of 8-Methoxy-[1][2][3]triazolo[4,3-a]pyridines
The construction of a fused triazole ring onto a pyridine core can be achieved through various synthetic routes. A common approach involves the reaction of a hydrazinopyridine with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative, followed by cyclization.
General Reaction Scheme
The reaction of 3-hydrazinyl-4-methoxypyridine with triethyl orthoformate provides a straightforward method for the synthesis of the parent 8-methoxy-[1][2][3]triazolo[4,3-a]pyridine. The reaction proceeds through the formation of an intermediate which then undergoes cyclization.
Caption: Synthesis of 8-methoxy-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol: Synthesis of 8-Methoxy-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
3-Hydrazinyl-4-methoxypyridine
-
Triethyl orthoformate
-
Ethanol (optional)
Procedure:
-
In a round-bottom flask, combine 3-hydrazinyl-4-methoxypyridine (1.0 eq) and an excess of triethyl orthoformate (3-5 eq).
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and any ethanol formed during the reaction under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure 8-methoxy-[1][2][3]triazolo[4,3-a]pyridine.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |
| 3-Hydrazinyl-4-methoxypyridine | Triethyl orthoformate | 8-Methoxy-[1][2][3]triazolo[4,3-a]pyridine | Reflux, 3-5 h | 80-90 |
| 3-Hydrazinyl-4-methoxypyridine | Formic acid | 8-Methoxy-[1][2][3]triazolo[4,3-a]pyridine | Reflux, 4-6 h | 75-85 |
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely utilized reactions in heterocyclic chemistry. The Knorr pyrazole synthesis and the formation of triazoles from hydrazines are fundamental transformations with a high degree of predictability and reliability.[4]
To ensure the successful synthesis and validation of the target compounds, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the synthesized molecules.
By employing these standard analytical methods, researchers can confidently verify the identity and purity of their synthesized fused heterocyclic systems.
Conclusion
3-Hydrazinyl-4-methoxypyridine serves as a versatile and valuable precursor for the synthesis of a variety of fused heterocyclic systems. The protocols detailed in this guide provide a solid foundation for the preparation of pyrazolo[4,3-c]pyridines and[1][2][3]triazolo[4,3-a]pyridines. These scaffolds are of significant interest in the field of drug discovery, and the methodologies presented here offer a practical and efficient means for their synthesis and further exploration. The inherent reactivity of the hydrazine moiety allows for a wide range of chemical transformations, opening up avenues for the creation of diverse libraries of fused pyridine derivatives for biological screening.
References
- Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. (2024).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024).
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
microwave-assisted synthesis using 3-hydrazino-4-methoxypyridine
An Application Guide to Microwave-Assisted Synthesis Using 3-Hydrazino-4-Methoxypyridine for Heterocyclic Scaffolds
Introduction: Accelerating Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the rapid and efficient synthesis of complex molecular architectures is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods.[1][2] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating that can drive chemical reactions at significantly accelerated rates.
This guide focuses on the application of a highly versatile building block, 3-hydrazino-4-methoxypyridine , in microwave-assisted synthesis. The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][4][5] The introduction of a reactive hydrazine (-NHNH₂) group at the 3-position, ortho to a methoxy substituent, creates a potent binucleophilic reagent primed for cyclization reactions. This unique arrangement makes it an ideal precursor for the construction of fused heterocyclic systems, such as pyridotriazines and pyrazolopyridines, which are of significant interest for their diverse biological activities.[6]
This document provides researchers, chemists, and drug development professionals with a detailed protocol for the microwave-assisted synthesis of a model[1][7]triazino[4,3-a]pyridine derivative, underpinned by a discussion of the reaction mechanism, practical insights, and troubleshooting advice.
Part 1: Mechanistic Rationale and Strategic Considerations
The Principle of Microwave Heating
Unlike conventional conductive heating, microwave irradiation heats the reaction mixture volumetrically and simultaneously. This is achieved through dielectric heating, where polar molecules (like the solvent and reactants) and ions in the reaction mixture align with the rapidly oscillating electric field of the microwave. The resulting molecular rotation and friction generate intense thermal energy, leading to a rapid temperature increase. This efficiency often allows reactions to overcome activation energy barriers more quickly and can minimize the formation of unwanted side products that may arise from prolonged exposure to high temperatures.
Reactivity of 3-Hydrazino-4-Methoxypyridine
The synthetic utility of 3-hydrazino-4-methoxypyridine is rooted in the nucleophilicity of its hydrazine moiety. The terminal nitrogen (-NH₂) is more nucleophilic than the internal nitrogen (-NH-), making it the primary site of reaction with electrophiles. In the synthesis of fused heterocycles, this reagent typically undergoes a condensation-cyclization cascade.
A common strategy involves reaction with a 1,3-dielectrophile, such as a β-ketoester. The proposed mechanism proceeds as follows:
-
Initial Condensation: The terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. This step is often acid-catalyzed and results in the elimination of a water molecule.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine linkage then acts as a nucleophile, attacking the remaining carbonyl group. This intramolecular nucleophilic attack leads to the formation of a new six-membered ring.
-
Dehydration/Aromatization: Subsequent elimination of a second water molecule results in the formation of the stable, aromatic fused pyridotriazine ring system.
The methoxy group at the 4-position acts as an electron-donating group, which can influence the electron density of the pyridine ring and the reactivity of the overall system.
General Reaction Pathway
Caption: Generalized mechanism for pyridotriazine synthesis.
Part 2: Application Protocol: Microwave-Assisted Synthesis of 7-Methoxy-3-methyl-[1][8][10]triazino[4,3-a]pyridin-4(1H)-one
This protocol details a reliable, one-pot synthesis of a model pyridotriazine derivative from 3-hydrazino-4-methoxypyridine and ethyl acetoacetate using a dedicated microwave synthesizer.
Materials and Equipment
Reagents:
-
3-Hydrazino-4-methoxypyridine (FW: 139.15 g/mol )
-
Ethyl acetoacetate (FW: 130.14 g/mol )
-
Ethanol (Absolute, ACS Grade)
-
Acetic Acid (Glacial, as catalyst)
-
Ethyl Acetate (HPLC Grade, for chromatography)
-
Hexanes (HPLC Grade, for chromatography)
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with snap cap and stir bar
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-hydrazino-4-methoxypyridine (139 mg, 1.0 mmol).
-
Add absolute ethanol (3 mL) to dissolve the starting material.
-
Add ethyl acetoacetate (143 mg, 1.1 mmol, 1.1 equivalents).
-
Add one drop of glacial acetic acid as a catalyst.
-
-
Microwave Reactor Setup:
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Program the instrument with the following parameters:
-
Temperature: 150 °C (Use dynamic power control to maintain temperature)
-
Reaction Time: 15 minutes
-
Max Power: 150 W
-
Stirring: High
-
-
-
Reaction Execution and Work-up:
-
Initiate the reaction sequence. The instrument will automatically heat the mixture to the set temperature and hold it for the specified duration.
-
Once the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's automated cooling system before removal.
-
Carefully uncap the vial in a fume hood.
-
Monitor the reaction completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).
-
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Reactants | 3-hydrazino-4-methoxypyridine, Ethyl acetoacetate | Binucleophile and 1,3-dielectrophile for cyclocondensation. |
| Stoichiometry | 1.0 : 1.1 | A slight excess of the ketoester ensures complete consumption of the limiting hydrazine reagent. |
| Solvent | Ethanol | A polar, microwave-active solvent with a good safety profile. |
| Catalyst | Acetic Acid (catalytic) | Facilitates the initial condensation (hydrazone formation) step. |
| Temperature | 150 °C | Provides sufficient thermal energy to drive the cyclization and dehydration steps efficiently. |
| Time | 15 minutes | Significantly reduced from conventional heating which could take several hours.[6][8] |
| Expected Yield | > 80% | Microwave irradiation typically enhances yields in these types of cyclocondensation reactions.[2] |
Part 3: Expected Results and Product Characterization
The successful synthesis will yield 7-Methoxy-3-methyl-[1][7]triazino[4,3-a]pyridin-4(1H)-one as a solid product after purification. The structure should be confirmed using standard analytical techniques.
Hypothetical Characterization Data
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.1 (s, 1H, NH), 8.0 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.0 (C=O), 158.0, 145.0, 140.0, 135.0, 115.0, 110.0, 56.0 (OCH₃), 15.0 (CH₃) |
| MS (ESI+) | m/z calculated for C₉H₉N₃O₂: 207.07. Found: 208.08 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch), ~1600, 1550 (C=N, C=C stretch), ~1250 (C-O stretch) |
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Incorrect stoichiometry. 3. Degradation of starting material. | 1. Increase reaction time (e.g., to 25 min) or temperature (e.g., to 160 °C). 2. Verify masses and volumes of all reagents. 3. Use fresh, high-purity starting materials. |
| Formation of Multiple Products | 1. Temperature too high, causing side reactions. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature in 10 °C increments. 2. Purify starting materials before use. 3. Optimize the purification gradient in flash chromatography. |
| Low Product Purity after Column | 1. Inefficient separation on the column. 2. Product co-elutes with a persistent impurity. | 1. Use a shallower elution gradient or try a different solvent system (e.g., Dichloromethane/Methanol). 2. Consider recrystallization of the column fractions. |
| Vial Leaks or Pressure Exceeds Limit | 1. Vial not sealed correctly. 2. Reaction generating excessive gaseous byproducts at the set temperature. | 1. Ensure the cap is properly crimped or tightened. Do not reuse caps. 2. Lower the reaction temperature or reduce the initial concentration of reactants. |
Conclusion
This application note demonstrates that 3-hydrazino-4-methoxypyridine is an excellent substrate for rapid, high-yield synthesis of fused heterocyclic systems under microwave irradiation. The described protocol for preparing a substituted pyridotriazine is robust, efficient, and easily adaptable. By leveraging the benefits of microwave-assisted synthesis, research and development laboratories can significantly accelerate the generation of novel molecular entities, facilitating the exploration of new chemical space for applications in drug discovery and beyond.
References
-
Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
Arkivoc. (2014). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. [Link]
-
Organic Chemistry Portal. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. [Link]
-
Jurnal Riset Kimia. (2025, September 30). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
Arabian Journal of Chemistry. (2011, September 1). Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. [Link]
-
National Center for Biotechnology Information. (2025, July 4). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. [Link]
-
MDPI. (2021, July 13). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
- Google Patents. (n.d.).
-
PubMed. (2012, June 6). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. [Link]
-
IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. [Link]
-
MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. [Link]
-
Royal Society of Chemistry. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]
-
Organic Chemistry Portal. (2007). Direct Synthesis of Pyridine Derivatives. [Link]
-
MDPI. (2016, April 14). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. [Link]
-
National Cancer Institute. (2018, August 23). Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies. [Link]
Sources
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- 2. Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1<i>H</i>)-ones and their corresponding 2(1<i>H</i>)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. chempoint.com [chempoint.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-Hydrazinyl-4-methoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot common issues and significantly improve your reaction yields and product purity.
Overview of the Synthesis
The synthesis of 3-Hydrazinyl-4-methoxypyridine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom of 3-Chloro-4-methoxypyridine is displaced by the hydrazine nucleophile. The methoxy group at the 4-position activates the pyridine ring, making the 3-position susceptible to nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction? The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, along with the activating methoxy group, polarizes the carbon-chlorine bond. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbon atom bearing the chlorine, forming a temporary intermediate known as a Meisenheimer complex. The complex then collapses, expelling the chloride ion and yielding the final product.
Q2: Why is using an excess of hydrazine hydrate recommended? Using an excess of hydrazine hydrate serves two primary purposes. First, according to Le Chatelier's principle, a higher concentration of a reactant drives the reaction equilibrium towards the products, ensuring a more complete conversion of the starting material[1][2]. Second, it helps to minimize the formation of potential dimeric byproducts where a molecule of the product could react with another molecule of the starting material. However, a very large excess can complicate the product isolation during work-up[1]. A molar ratio of 1:4 to 1:6 of the chloropyridine to hydrazine hydrate is often a good starting point[3].
Q3: How does the choice of solvent affect the reaction? The solvent plays a critical role by solubilizing the reactants and influencing the reaction rate. Polar protic solvents like ethanol and isopropanol are common choices as they effectively solvate both the chloropyridine and the polar hydrazine hydrate[1][4]. Some protocols have also found success using polar aprotic solvents like DMF or dioxane, or even running the reaction neat (without solvent), which can sometimes lead to shorter reaction times[1][3]. The choice of solvent can significantly impact the reflux temperature and, consequently, the reaction kinetics.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction[1]. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. A typical eluent system for this analysis could be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v)[1]. The reaction is generally considered complete when the starting material spot is no longer visible.
Q5: What are the key safety considerations for this synthesis? Hydrazine hydrate is toxic and corrosive, and it should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Additionally, some hydrazinyl-substituted heterocycles have been reported to have low-level shock sensitivity, so the final product should be handled with caution[5]. Reactions are often run under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the hydrazine moiety at high temperatures[1][6].
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Quality: Impure 3-chloro-4-methoxypyridine or low-concentration hydrazine hydrate.[1] 2. Insufficient Temperature: Reaction temperature is too low for the SNAr reaction to proceed efficiently.[1] 3. Short Reaction Time: The reaction has not been allowed to run to completion.[1] 4. Stoichiometry: Insufficient excess of hydrazine hydrate. | 1. Verify Reagent Purity: Use reagents from a reliable source. The concentration of hydrazine hydrate should be ≥80%.[3] 2. Increase Temperature: Ensure the reaction mixture is at a steady reflux. For less reactive substrates, a higher boiling solvent might be necessary.[1] 3. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. This can range from 4 to 24 hours.[1][3] 4. Optimize Hydrazine Ratio: Increase the equivalents of hydrazine hydrate, for example, from 3 eq. to 5-6 eq.[3] |
| Multiple Impurities | 1. Oxidation: The hydrazinyl group is susceptible to oxidation by atmospheric oxygen, especially at high temperatures.[1] 2. Degradation: Harsh reaction conditions (prolonged heating at very high temperatures) can lead to ring-opening or other side reactions.[1] | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to minimize contact with oxygen.[1][6] 2. Optimize Conditions: Use the lowest temperature and shortest time necessary for complete conversion. Avoid unnecessarily long reflux times.[1] |
| Difficult Isolation | 1. Product Solubility: The product may have some solubility in the work-up solvent (e.g., water/ethanol mixture). 2. Oily Product: The product may precipitate as an oil instead of a solid if the solution is supersaturated or cools too quickly. | 1. Cool Thoroughly: After adding water to precipitate the product, cool the mixture in an ice bath to minimize solubility. Wash the filtered solid with cold water.[1] 2. Control Precipitation: Add the precipitating solvent (water) slowly while stirring vigorously. If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization. |
Experimental Protocols & Workflows
Optimized Synthesis Protocol
This protocol is designed to be a robust starting point for achieving a high yield of 3-Hydrazinyl-4-methoxypyridine.
Materials:
-
3-Chloro-4-methoxypyridine (1.0 eq)
-
Hydrazine Hydrate (80% or higher, 5.0 eq)[3]
-
Ethanol (200 proof)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the reflux apparatus and ensure it is dry. Place a stir bar in the round-bottom flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Reagent Addition: To the flask, add 3-Chloro-4-methoxypyridine (1.0 eq) followed by ethanol (approx. 10 mL per 1 mmol of the starting material).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (5.0 eq) to the solution.[1]
-
Reaction: Heat the mixture to a gentle reflux (the boiling point of ethanol is ~78 °C) and maintain this temperature.
-
Monitoring: After 2 hours, begin monitoring the reaction every 1-2 hours using TLC. The reaction is complete upon the disappearance of the 3-Chloro-4-methoxypyridine spot. Typical reaction times are 4-8 hours.[1][3]
-
Work-up: Once complete, cool the reaction mixture to room temperature.
-
Isolation: Slowly add cold deionized water to the reaction mixture with stirring until a precipitate forms. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
Analytical Characterization
Ensuring the yield and purity of your final product is critical.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient containing a buffer (e.g., ammonium formate) is a good starting point for method development.[7][8]
-
Structural Confirmation (NMR & MS):
-
¹H NMR spectroscopy should be used to confirm the structure. Expect to see characteristic peaks for the pyridine ring protons, the methoxy group protons, and the protons of the hydrazinyl group (NH and NH₂).
-
Mass Spectrometry (MS) will confirm the molecular weight of the compound.
-
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
- Google Patents. (CN102249991A). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- Google Patents. (CN106588758A).
- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
- International Journal of Pharmacy and Technology. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Google Patents. (CN106588758B).
- Organic Syntheses. 3-AMINO-2,6-DIMETHYLPYRIDINE.
- BenchChem. (2025).
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Guide: Purification of 3-Hydrazinyl-4-methoxypyridine
Executive Summary & Chemical Profile[1][2][3]
3-Hydrazinyl-4-methoxypyridine is a highly reactive intermediate often used in the synthesis of pyrazolo[4,3-c]pyridines and other kinase inhibitors.[1] Its purification is notoriously difficult due to two competing factors:
-
Oxidative Instability: The electron-donating methoxy group at the C4 position increases the electron density of the pyridine ring, making the hydrazine moiety at C3 significantly more nucleophilic and prone to rapid air-oxidation than unsubstituted pyridyl hydrazines.
-
Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and a basic hydrazine tail, yet it can behave as a weak acid in the presence of strong bases, complicating extraction.
Physicochemical Profile
| Property | Characteristic | Implication for Purification |
| State | Solid (Low MP) or Oil | Often "oils out" during recrystallization if impurities are present.[1][2][3] |
| Basicity | Basic (Pyridine N + Hydrazine) | Sticks to acidic silica gel; requires basic modifiers.[1][2] |
| Stability | Air/Light Sensitive | Turns brown/black rapidly upon exposure to air (diazenyl formation).[1] |
| Solubility | High in MeOH, DMSO, dilute acid | Difficult to extract from aqueous quench layers.[1] |
Core Purification Protocols
Method A: The "Salting Out" Strategy (Recommended for Stability)
Best for: Long-term storage and preventing oxidation.[1]
Converting the free base hydrazine to its dihydrochloride salt is the most robust method to purify and stabilize the compound simultaneously.
Protocol:
-
Dissolution: Dissolve the crude brown oil/solid in a minimum volume of anhydrous Ethanol (EtOH) or Methanol (MeOH).[1]
-
Filtration: If insoluble black particles (oxidation byproducts) are present, filter through a Celite pad under nitrogen.[1]
-
Acidification: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane or concentrated aqueous HCl (37%) dropwise with vigorous stirring.
-
Target pH: < 2.
-
-
Precipitation: The dihydrochloride salt should precipitate as a beige/white solid. If not, add cold Diethyl Ether (Et₂O) or MTBE to induce precipitation.[1]
-
Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen). Wash with cold Et₂O.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Method B: Recrystallization (Free Base)
Best for: Immediate use in subsequent cyclization reactions.[1]
Solvent System: Ethanol (Abs.) or Toluene/Heptane (for highly lipophilic impurities).[1]
-
Degas Solvents: Sparge all solvents with nitrogen for 15 minutes prior to use. Critical Step.
-
Dissolution: Heat the solvent to reflux. Add crude product until saturation.
-
Hot Filtration: Quickly filter the hot solution to remove elemental sulfur or polymeric impurities.
-
Cooling: Allow to cool slowly to RT, then to 4°C.
Workflow Visualization
Diagram 1: Purification Decision Matrix
This logic flow helps you select the correct method based on the state of your crude product.
Caption: Decision tree for selecting purification route based on crude physical state and impurity profile.
Troubleshooting & FAQs
Q1: The product turns black immediately upon filtering. Why?
Root Cause: Rapid oxidation of the hydrazine group by atmospheric oxygen, catalyzed by trace metals or light. Solution:
-
Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.
-
Speed: Do not let the filter cake suck dry for extended periods.
-
Stabilization: Convert to the HCl salt immediately. The salt form is significantly more resistant to oxidation than the free base [1].
Q2: My NMR shows a "messy" aromatic region and broad peaks.
Root Cause: This is often due to rotamers or proton exchange on the hydrazine nitrogens, not necessarily impurities. Verification:
-
Run the NMR in DMSO-d6 with a drop of D₂O . If the broad NH peaks disappear and the aromatic signals sharpen, the product is likely pure.
-
If extra aromatic peaks persist, check for the azo dimer (formed by oxidation), which typically shows symmetric doubling of signals.[1]
Q3: I cannot remove the excess Hydrazine Hydrate.
Root Cause: Hydrazine hydrate "sticks" to the pyridine nitrogen via hydrogen bonding. Solution:
-
Azeotropic Removal: Dissolve the crude in Toluene and rotary evaporate. Toluene forms an azeotrope with hydrazine hydrate, dragging it out.[1] Repeat 2-3 times.
-
High Vacuum: Dry the product at 40°C under high vacuum (< 1 mbar) for 12 hours. Caution: Do not overheat, as the hydrazine moiety may decompose.[1]
Q4: The compound streaks on Silica Gel TLC/Column.
Root Cause: The basic pyridine and hydrazine nitrogens interact strongly with the acidic silanols on silica gel. Solution:
-
Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column.[1]
-
Eluent Modifier: Use DCM:MeOH:NH₄OH (e.g., 90:9:1).[1] The ammonia competes for the acidic sites, allowing the product to elute as a tight band [2].
-
Alternative Phase: Use Neutral Alumina instead of silica gel.
Synthesis Context & Mechanism (Graphviz)[1]
Understanding the synthesis helps predict impurities. The standard route involves Nucleophilic Aromatic Substitution (
Caption: SNAr pathway. Note that low hydrazine equivalents lead to the "Dipyridyl" impurity (SideProduct).[1]
References
-
El-Bakoush, M. M., & Parrick, J. (1988).[1][4] The preparation of 3-hydrazino-4-hydroxy- and 3-hydrazino-4-methoxypyridine from sydnones.[1][4] Journal of Heterocyclic Chemistry, 25(4), 1055–1059.[1] [1]
-
BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds.[1][3]
-
Zhejiang University of Technology. (2011). Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine.[1][5][6] CN102249991A.
Sources
- 1. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-Chloro-2-hydrazinopyridine | 22841-92-5 [smolecule.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Preventing Oxidation of 3-Hydrazinyl-4-methoxypyridine
Welcome to the technical support center for 3-Hydrazinyl-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate. 3-Hydrazinyl-4-methoxypyridine is a valuable building block in medicinal chemistry, often leveraged for the synthesis of novel heterocyclic scaffolds.[1][2] However, the inherent nucleophilicity and reducing potential of the hydrazinyl functional group also make it highly susceptible to oxidation, which can compromise sample integrity, experimental reproducibility, and final product purity.[3]
This document provides in-depth, experience-driven guidance to help you understand the mechanisms of degradation and implement effective strategies for its prevention during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Hydrazinyl-4-methoxypyridine has turned yellow/brown. Is it still usable?
A change from a white or off-white solid to a distinct yellow or brown color is a primary visual indicator of oxidation. The hydrazinyl group (-NHNH₂) can be oxidized to various species, including diazene intermediates, which can further react or decompose to form highly colored, conjugated impurities. While minor, faint discoloration may indicate a low level of surface oxidation, significant color change suggests substantial degradation. For sensitive downstream applications, such as catalysis or GMP synthesis, using discolored material is not recommended as it can lead to lower yields, complex purification challenges, and unpredictable side reactions. We strongly advise performing a quality control check (see Protocol 3) before use.
Q2: What are the ideal long-term storage conditions for this compound?
Based on the known reactivity of hydrazine derivatives, the ideal long-term storage conditions are designed to minimize exposure to all potential oxidants.[4][5][6] We recommend storing the solid compound at 2-8°C , under a dry, inert atmosphere (argon or nitrogen) , and in a light-protecting (amber) vial .[7] A laboratory desiccator placed within a refrigerator can provide an excellent environment, protecting the compound from both humidity and ambient oxygen. Always ensure the container is tightly sealed.[8]
Q3: What are the primary signs of degradation I should look for?
Beyond the color change mentioned above, you should be aware of the following signs of degradation:
-
Physical Changes: Clumping of the powder (indicating moisture absorption), or a noticeable change in texture.
-
Solubility Issues: The oxidized product may have different solubility characteristics than the pure compound, leading to difficulty in dissolving the material in a solvent in which it is typically soluble.
-
Analytical Changes: When analyzed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, degraded material will show additional spots or peaks that are not present in the reference sample.[9]
Q4: I need to prepare a stock solution. Can I add an antioxidant to prevent it from degrading?
While some hydrazide-containing molecules can function as antioxidants or metal deactivators, the most effective strategy for preserving the integrity of 3-Hydrazinyl-4-methoxypyridine in solution is not to add stabilizers but to rigorously remove oxygen from the solvent .[10][11] Adding other reagents can complicate your reaction system. Solutions should be prepared fresh for each experiment using properly degassed solvents (see Protocol 2). If the solution must be stored, even for a short period, it should be kept cold and under an inert atmosphere headspace in a tightly sealed container.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides scientifically grounded solutions.
Issue 1: Rapid Discoloration of the Solid Compound After Opening
-
Underlying Cause (Causality): This almost always indicates exposure to atmospheric oxygen and humidity. Hydrazine compounds are notoriously air-sensitive.[5] The oxidation process can be accelerated by trace metal impurities, which can catalyze the reaction with oxygen.[5][12]
-
Troubleshooting & Prevention Protocol:
-
Work Under Inert Gas: Handle the solid material exclusively in an inert atmosphere environment, such as a nitrogen or argon-filled glovebox or using Schlenk line techniques.
-
Aliquot the Material: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air every time a sample is needed.
-
Use Appropriate Tools: Avoid using metal spatulas, particularly those made of copper, brass, or iron, which can introduce catalytic metal ions.[5][8] Opt for spatulas made of glass, ceramic, or inert polymers like PTFE.
-
Proper Sealing: After use, purge the vial headspace with a dry inert gas before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.
-
Issue 2: Solution Turns Color Immediately or Shortly After Preparation
-
Underlying Cause (Causality): The primary culprit is dissolved oxygen in the solvent. Most common laboratory solvents are saturated with air (~20% oxygen). This dissolved oxygen is a potent oxidant for the electron-rich hydrazinyl group.[5]
-
Troubleshooting & Prevention Protocol:
-
Solvent Degassing is Mandatory: Never use solvents directly from the bottle without degassing. Effective degassing is critical for the stability of your solution. (See Protocol 2 for methods).
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents (HPLC grade or higher). Lower-grade solvents may contain peroxide or metal impurities that can initiate or accelerate oxidation.
-
Prepare Fresh: Make solutions immediately before they are needed. Do not store solutions for extended periods unless absolutely necessary, and only if all preventative measures (degassing, inert headspace, cold storage) have been taken.
-
Issue 3: Inconsistent or Unreproducible Experimental Results
-
Underlying Cause (Causality): This is often a direct consequence of using a partially oxidized or degraded starting material. The impurities are not inert bystanders; they can participate in side reactions, chelate metals, or interfere with your intended chemical transformation, leading to variable yields and product profiles.
-
Troubleshooting & Prevention Protocol:
-
Implement Quality Control (QC): Before beginning a critical experiment or a new campaign, perform a quick QC check on your starting material.
-
Reference Standard: Keep a small, pristine reference sample stored under ideal conditions to compare against your working stock.
-
Simple QC Check: A simple TLC analysis can be very informative. A pure sample should show a single spot, while a degraded sample will often show a streak or multiple spots, including colored impurities at the baseline. (See Protocol 3). For more quantitative assessment, HPLC or ¹H NMR can be used to determine the purity level.[9][13]
-
Visualizing the Degradation Pathway
The oxidation of the hydrazinyl group is the primary pathway for degradation. The diagram below illustrates this process, highlighting the key factors that contribute to the formation of unstable intermediates and colored byproducts.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 4. fishersci.com [fishersci.com]
- 5. arxada.com [arxada.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. cleartech.ca [cleartech.ca]
- 9. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cyclization Failures with 3-Hydrazinyl-4-methoxypyridine
Welcome to the technical support resource for 3-Hydrazinyl-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block for the synthesis of fused heterocyclic systems. We understand that even routine synthetic steps can present challenges. This document provides in-depth, field-tested insights into common cyclization failures, moving beyond simple procedural lists to explain the underlying chemical principles and deliver robust, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the handling, properties, and general reactivity of 3-Hydrazinyl-4-methoxypyridine.
Q1: What are the recommended storage conditions for 3-Hydrazinyl-4-methoxypyridine and its hydrochloride salt?
A1: 3-Hydrazinyl-4-methoxypyridine, like many arylhydrazines, is susceptible to aerial oxidation, which can lead to the formation of colored impurities and a reduction in reactivity. The free base should be stored under an inert atmosphere (Argon or Nitrogen), refrigerated (2-8°C), and protected from light.[1] Its hydrochloride salt is significantly more stable and is the preferred form for long-term storage. If you are using the hydrochloride salt, remember that it must be neutralized in situ or as a separate workup step before it can act as a nucleophile in most reactions.
Q2: How can I assess the purity of my starting material before beginning a reaction?
A2: Starting material quality is paramount. Impurities can inhibit catalysis, lead to intractable side products, or prevent the reaction from initiating altogether.[2][3] We recommend the following quality control checks:
-
Visual Inspection: The pure compound should be a white to off-white solid. Significant discoloration (yellow, brown, or black) suggests oxidation or degradation.
-
¹H NMR: This is the most effective method. Check for the absence of signals corresponding to oxidized species or residual solvents from its synthesis. The integration of aromatic vs. hydrazine protons should be consistent with the structure.
-
LC-MS: Provides a sensitive measure of purity and can help identify the mass of any potential impurities, which is invaluable for later troubleshooting.[4]
Q3: What are the most common heterocyclic scaffolds synthesized from this reagent?
A3: 3-Hydrazinyl-4-methoxypyridine is a precursor to a variety of fused pyridine systems. The most common cyclization partners and resulting heterocycles are summarized in the table below.
| Cyclization Partner | Resulting Heterocycle | Typical Conditions |
| 1,3-Dicarbonyl Compounds | Pyrazolo[4,3-c]pyridines | Acidic (e.g., AcOH) or basic catalysis |
| Aldehydes / Ketones | Indolo[3,2-c]pyridines (via Fischer Indole Synthesis) | Strong acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂)[5][6] |
| Carboxylic Acids / Esters | Triazolo[4,3-c]pyridines | Dehydrating agent (e.g., POCl₃) or high heat[7][8] |
| Isothiocyanates | Amino-thiadiazolo[4,3-c]pyridines | Neutral or basic conditions, often in polar solvents[9] |
| α-Halo Ketones | Pyridotriazines | Stepwise condensation and cyclization |
Part 2: In-Depth Troubleshooting Guide
This section is formatted to address specific experimental failures. Each answer provides a causative explanation and a logical progression of troubleshooting steps.
Issue 1: Reaction Failure - Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows predominantly unreacted 3-Hydrazinyl-4-methoxypyridine, even after extended reaction times and heating. What are the primary causes and how can I resolve this?
A: This is a common and frustrating issue that typically points to one of four root causes: reagent deactivation, insufficient activation energy, poor substrate reactivity, or incorrect stoichiometry.
Causality Explained: The hydrazine moiety is the key nucleophile. Its lone pair of electrons must attack an electrophilic partner (e.g., a carbonyl carbon) to initiate the reaction. If the hydrazine is protonated (as the HCl salt), oxidized, or if the electrophile is not sufficiently activated, the initial condensation step will fail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/no reaction conversion.
Detailed Steps & Explanations:
-
Verify Reagent Integrity: As discussed in the FAQ, re-confirm the purity of your hydrazine. Aerial oxidation is a common culprit, rendering the nucleophile inert. If purity is suspect, attempt purification by recrystallization or acquire a new batch. Running the reaction under an inert atmosphere (N₂ or Ar) is a mandatory preventative measure.[10]
-
Ensure Complete Neutralization: If using the hydrochloride salt, the free hydrazine must be liberated. The addition of at least one equivalent of a base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) is essential. If you suspect incomplete neutralization, add 1.1 equivalents of base and stir for 30 minutes before adding your cyclization partner.
-
Optimize Reaction Conditions:
-
Temperature: Many cyclizations, particularly those involving dehydrative steps, require significant thermal energy. If you are running the reaction at room temperature, gradually increase the heat to the reflux temperature of the solvent. Microwave-assisted synthesis can often dramatically accelerate these reactions.[10][11]
-
Catalyst: The choice of catalyst is critical. For Fischer-Indole type cyclizations, a strong Brønsted acid (H₂SO₄) or Lewis acid (ZnCl₂, BF₃·OEt₂) is often necessary to promote the key[5][5]-sigmatropic rearrangement.[6][12] For pyrazole synthesis from β-dicarbonyls, acetic acid is often sufficient, but sometimes a stronger acid is needed to catalyze the initial condensation.[13]
-
Solvent: The solvent must fully dissolve your reactants. For polar reactants, consider solvents like ethanol, isopropanol, or DMF. For less polar systems, toluene or dioxane may be appropriate. Acetic acid can often serve as both the solvent and the acid catalyst.
-
Issue 2: Complex Reaction Mixture & Formation of Multiple Side Products
Q: My TLC plate shows a smear or multiple distinct spots, none of which appear to be my desired product based on mass spectrometry. What are the likely side reactions?
A: A complex mixture indicates that your desired reaction pathway is competing with one or more undesired pathways. For 3-hydrazinylpyridines, the most common issues are regioisomerism, degradation, or self-condensation.
Causality Explained: The formation of side products is governed by kinetics and thermodynamics. If an undesired pathway has a lower activation energy or leads to a more stable product under the reaction conditions, it can predominate.
1. Regioisomer Formation: This is the most common side reaction when using an unsymmetrical cyclization partner, such as 1-phenyl-1,3-butanedione. The hydrazine has two non-equivalent nitrogen atoms (the α-nitrogen attached to the pyridine ring and the terminal β-nitrogen). The initial condensation can occur at either of the two non-equivalent carbonyls, leading to two different regioisomers.
Caption: Factors influencing regioisomeric outcomes.
-
Solution - Controlling Regioselectivity:
-
Sterics: The terminal -NH₂ of the hydrazine is generally less sterically hindered and will preferentially attack the less hindered carbonyl group of your dicarbonyl partner.[14]
-
Electronics: Conversely, the more electrophilic (electron-deficient) carbonyl is more susceptible to nucleophilic attack.
-
pH Control: The reaction pH can be critical. Under strongly acidic conditions, the reaction may be thermodynamically controlled, favoring the more stable isomer. Near neutral pH, it is often kinetically controlled. A careful screen of pH is recommended.[14]
-
2. Degradation/Side Reactions of the Hydrazine:
-
Dimerization/Oxidation: Under harsh acidic conditions or in the presence of oxidants, the hydrazine can be oxidized to a diazonium species or undergo self-reaction. Always use degassed solvents and maintain an inert atmosphere.
-
N-N Bond Cleavage: While less common, some catalytic cycles, particularly with certain transition metals, can lead to cleavage of the N-N bond.[15] If using metal catalysis, be aware of this potential pathway.
3. Ring-Opened Byproducts: If the cyclization requires harsh dehydrating conditions (e.g., refluxing POCl₃), prolonged heating can sometimes lead to the degradation of the pyridine ring itself, resulting in complex, often polymeric byproducts.[10]
-
Solution: Monitor the reaction closely by TLC/LC-MS. Once the product is formed, work up the reaction immediately. Avoid unnecessarily long reaction times or excessive temperatures.
Part 3: Experimental Protocols & Data
This section provides a standardized, validated protocol for a common cyclization reaction as a starting point for your own experiments.
Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine via Condensation with a 1,3-Dicarbonyl
This protocol describes the synthesis of 7-methoxy-1-methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine from 3-Hydrazinyl-4-methoxypyridine and 1-phenyl-1,3-butanedione.
Materials:
-
3-Hydrazinyl-4-methoxypyridine hydrochloride (1.0 eq)
-
1-Phenyl-1,3-butanedione (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere line (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Hydrazinyl-4-methoxypyridine hydrochloride (e.g., 1.76 g, 10 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.
-
Solvent Addition: Add glacial acetic acid (40 mL).
-
Neutralization: Add triethylamine (1.53 mL, 11 mmol) dropwise to the stirring suspension. Stir for 20 minutes at room temperature. The mixture should become a clear solution as the free base is formed.
-
Addition of Diketone: Add 1-phenyl-1,3-butanedione (1.70 g, 10.5 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is complete when the starting hydrazine spot is no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water (200 mL). c. Neutralize the solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). d. A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: a. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL). b. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure product.
References
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-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2545-2557. [Link][12]
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Ali, I., Wani, W. A., & Saleem, K. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104633. [Link][7]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link][16]
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Wikipedia contributors. (2024, January 21). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link][6]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved February 26, 2026, from [Link][9]
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Katritzky, A. R., & Rogers, J. W. (2005). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2005(6), 109-117. [Link][17]
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Ahluwalia, V. K., & Aggarwal, R. (2009). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. (Note: A direct link to the full text was not available in the search results).[18]
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Dong, Q., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6394. [Link][19]
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CN102180875A - Preparation method of triazolopyridine derivative. (2011). Google Patents. [8]
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Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(5), 667-679. [Link][13]
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BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Notes. (Note: This is a simulated reference based on the content of the search result, which appears to be a technical guide from a chemical supplier).[10]
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Krasselt, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1828-1835. [Link][11]
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Desai, K. R., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 241-248. [Link][20]
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Polya, J. B., & Shanks, G. F. (1966). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Journal of the Chemical Society C: Organic, 1421-1424. [Link]
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Wang, H., et al. (2021). Radical Cascade Cyclization of Chalcone Skeleton Enynes with Sulfonylhydrazides: Access to metasulfonyl Functionalized Pyridines. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]
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Dong, Q., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link][21]
-
Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 36(7), 2468-2472. (Note: A direct link was not available in the search results).[22]
-
Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link][23]
-
Organic Chemistry Portal. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Retrieved February 26, 2026, from [Link][15]
-
Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1493. [Link][24]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 133-146. [Link][2]
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El-Gazzar, A. A., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2429-2442. [Link][25]
-
FDA. (n.d.). 3.2.S.3.2 Impurities. Retrieved February 26, 2026, from [Link][3]
-
Chen, Y., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369. [Link][26]
-
Onwudiwe, D. C., & Ekennia, A. C. (2017). MECHANISM OF (E)-2-(4-METHOXYBENZYLIDENE)HYDRAZINECARBOXAMIDE CYCLIZATION: DENSITY FUNCTIONAL THEORY APPROACH. Journal of the Serbian Chemical Society, 82(10), 1109-1120. [Link][27]
-
Li, Y., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(21), 3462-3467. [Link]
-
Golič Grdadolnik, S., et al. (2004). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie/Chemical Monthly, 135(9), 1115-1127. [Link][28]
-
Studer, A., & Curran, D. P. (2014). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Angewandte Chemie International Edition, 53(20), 5004-5024. [Link][29]
-
Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved February 26, 2026, from [Link][30]
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Wang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link][4]
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PubChem. (n.d.). 3-hydrazinyl-4-methylpyridine. Retrieved February 26, 2026, from [Link][31]
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BenchChem. (n.d.). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. BenchChem Technical Notes. (Note: This is a simulated reference based on the content of the search result, which appears to be a technical guide from a chemical supplier).[14]
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Kovaľ, M., et al. (2020). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 67(2), 79-87. [Link]
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Organic Syntheses. (n.d.). 1,1-Dimethylhydrazine Dihydrochloride. Organic Syntheses, Coll. Vol. 6, p.474 (1988); Vol. 56, p.44 (1977). [Link][32]
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Technical Support Center: Optimizing Solvent Selection for 3-Hydrazinyl-4-methoxypyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving 3-Hydrazinyl-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Introduction: Why Solvent Selection is Critical
3-Hydrazinyl-4-methoxypyridine is a versatile bifunctional reagent. Its reactivity is dominated by the highly nucleophilic hydrazine group (-NHNH₂) and the basic pyridine nitrogen. This dual nature means that the reaction environment—specifically the solvent—plays a pivotal role in modulating solubility, reactivity, reaction pathway, and ultimately, the yield and purity of your target compound. An improper solvent choice can lead to a host of issues, including poor yields, intractable side-product formation, and difficult product isolation. This guide will help you make informed decisions to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-Hydrazinyl-4-methoxypyridine that dictate solvent choice?
A1: Three primary characteristics must be considered:
-
Nucleophilicity of the Hydrazine Moiety: The terminal nitrogen of the hydrazine group is a potent nucleophile, crucial for reactions like hydrazone formation or nucleophilic aromatic substitution (SNAr). Solvent choice directly impacts this nucleophilicity. Polar aprotic solvents, which do not strongly solvate the nucleophile, can enhance its reactivity.[1][2]
-
Basicity of the Pyridine Ring: The pyridine nitrogen (pKa of the pyridinium ion is ~5.2) can be protonated by acidic reagents or protic solvents.[3] This can affect the molecule's overall electronic properties and solubility. Furthermore, the basicity can cause issues during purification, such as tailing on silica gel chromatography.[4]
-
Hydrogen Bonding Capability: Both nitrogens on the hydrazine group can act as hydrogen bond donors, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. This influences solubility in protic solvents like alcohols and water.
Q2: How do different solvent classes generally impact reactions with this molecule?
A2: Solvent classes affect reactions in distinct ways:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the starting materials and charged intermediates through hydrogen bonding.[5] While this aids solubility, they can also form strong hydrogen bonds with the hydrazine nucleophile, effectively "caging" it and reducing its reactivity.[2][6] They are often used for reactions like hydrazinolysis of esters, where the hydrazide product may conveniently precipitate upon cooling.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments that help dissolve polar reagents and stabilize charged transition states, which is particularly beneficial for SNAr reactions.[2][9] They do not act as hydrogen bond donors, leaving the nucleophilic hydrazine relatively "bare" and more reactive.[1]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These are typically used when reactants are less polar or when trying to minimize side reactions that are accelerated by polarity. They are common in reactions where water must be removed azeotropically, such as in some condensation reactions.[10] However, the solubility of 3-hydrazinyl-4-methoxypyridine hydrochloride salt is often low in these solvents.
Q3: What are the most common reactions for this compound and what are the typical starting solvents?
A3:
-
Hydrazone Formation (with Aldehydes/Ketones): This condensation reaction is often performed in alcohols like ethanol, which provides good solubility for the reactants.[11] Sometimes, a catalytic amount of acid is used.
-
Fischer Indole Synthesis (with Ketones/Aldehydes): This reaction requires an acid catalyst (Brønsted or Lewis acids).[12] Glacial acetic acid is a classic choice as it serves as both a solvent and a catalyst.[13][14] Polyphosphoric acid (PPA) can also be used, sometimes without an additional solvent.[15]
-
Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions where the hydrazine displaces a leaving group on an electron-deficient aromatic ring, polar aprotic solvents like DMSO or DMF are highly recommended to maximize the nucleophile's reactivity.[6][9]
-
Cyclization to form Heterocycles (e.g., Pyrazoles, Triazoles): The solvent choice is highly dependent on the specific cyclization partner and mechanism. Alcohols under reflux are common starting points.[16]
Q4: What specific safety precautions should be taken when selecting solvents for hydrazine derivatives?
A4: Hydrazine and its derivatives are hazardous materials.[17]
-
Avoid Oxidizing Agents: Never use solvents that could contain or degrade to form oxidizing agents (e.g., old ethers containing peroxides). Hydrazine is a strong reducing agent and can react explosively with oxidizers.[18]
-
Inert Atmosphere: Many reactions benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent air-oxidation of the hydrazine moiety, which can lead to impurities and discoloration.[19]
-
Thermal Stability: Be cautious when heating hydrazine solutions. Mixtures of hydrazine vapor in air are flammable.[18] Choose a solvent that allows the reaction to proceed at the lowest effective temperature.
-
Handling: Always handle 3-hydrazinyl-4-methoxypyridine and its solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][21]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting & Optimization Strategy |
| Poor Solubility of Reagents | The starting material or other reagents may not be sufficiently dissolved in the chosen solvent. Solution: Observe the reaction mixture for undissolved solids. Consult a solvent miscibility/solubility chart and select a solvent with higher dissolving power for your specific reagents. A small-scale solubility test prior to the main reaction is advisable. Consider using a co-solvent to improve solubility.[22] |
| Reduced Nucleophilicity | The hydrazine is being deactivated by the solvent. This is common in polar protic solvents. Solution: Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). This will enhance the "naked" nucleophilicity of the hydrazine, potentially accelerating the reaction.[1][2] |
| Unfavorable Reaction Kinetics | The transition state of the rate-determining step is not well-stabilized. For reactions involving charge separation, such as SNAr, a polar solvent is crucial. Solution: If using a non-polar solvent like toluene, switch to a polar aprotic solvent like DMSO to stabilize the charged Meisenheimer intermediate.[9] For other reactions, systematically screen a panel of solvents with varying dielectric constants. |
| Reagent Degradation | The reaction temperature required may be too high in the chosen solvent, leading to decomposition. Solution: Select a lower-boiling solvent and run the reaction for a longer period. Alternatively, if the reaction is sluggish at lower temperatures, choose a higher-boiling solvent (e.g., switching from THF to dioxane) to enable higher reaction temperatures without building pressure. Always monitor for degradation products via TLC or LC-MS. |
Issue 2: Significant Side Product Formation
| Potential Cause | Troubleshooting & Optimization Strategy |
| Oxidation of Hydrazine | The hydrazine group is sensitive to air, especially at elevated temperatures. Solution: Use a solvent that has been properly degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[18][19] |
| Solvent Participation | The solvent itself is reacting with the starting materials or intermediates. Solution: This can occur with nucleophilic solvents or under certain catalytic conditions. If this is suspected, switch to a more inert solvent. For example, if running a reaction with a strong base, avoid protic solvents that would be deprotonated. |
| Competing Reaction Pathways | The chosen solvent may favor an undesired reaction pathway. For example, temperature and polarity can influence selectivity. Solution: Lowering the reaction temperature can often improve selectivity.[23] Running the reaction in a more dilute solution can sometimes disfavor intermolecular side reactions.[4] A systematic solvent screen is the most effective way to address this. |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization Strategy |
| Product is Soluble in Reaction Solvent | The desired product does not precipitate upon completion of the reaction. Solution: If the product is expected to be a solid, choose a reaction solvent in which it has lower solubility, especially at cooler temperatures (e.g., ethanol, isopropanol).[7][8] Alternatively, remove the reaction solvent under reduced pressure and perform a recrystallization from a different solvent system, or triturate the crude residue with a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) to induce precipitation. |
| Formation of an Oil or Gummy Solid | The product "oils out" instead of crystallizing, making it difficult to handle. Solution: This often indicates impurities are present. Try to purify a small amount of the oil via column chromatography to obtain a seed crystal. Then, attempt the crystallization again, perhaps from a more dilute solution or a different solvent system, and add the seed crystal to encourage proper lattice formation. |
| Tailing during Silica Gel Chromatography | The basic pyridine nitrogen interacts strongly with acidic silanols on the silica gel surface, causing broad, streaky bands. Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent.[4] This deactivates the acidic sites on the silica and leads to sharper peaks. Alternatively, use a different stationary phase like alumina. |
Visualized Workflows and Data
Solvent Selection Decision Workflow
This diagram outlines a logical process for selecting an initial solvent for your reaction.
Caption: A systematic flowchart for troubleshooting low reaction yields.
Table 1: Properties of Common Solvents for Consideration
| Solvent | Class | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Key Considerations for Hydrazinylpyridine Reactions |
| Ethanol | Polar Protic | 24.6 | 78 | Good general-purpose solvent; can reduce nucleophilicity via H-bonding; product may crystallize on cooling. [7] |
| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol but more polar; potential for side reactions (transesterification if esters are present). |
| Water | Polar Protic | 80.1 | 100 | Excellent for dissolving hydrochloride salts; significantly dampens nucleophilicity; consider for green chemistry approaches. [24] |
| DMSO | Polar Aprotic | 46.7 | 189 | Excellent for SNAr reactions; high boiling point allows for a wide temperature range; can be difficult to remove. [2][6] |
| DMF | Polar Aprotic | 36.7 | 153 | Good alternative to DMSO; lower boiling point makes it easier to remove; can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Useful polar aprotic solvent with a convenient boiling point for easy removal. |
| THF | Polar Aprotic | 7.6 | 66 | Lower polarity; good for reactions with organometallics; must be checked for peroxides. |
| Toluene | Non-Polar | 2.4 | 111 | Useful for azeotropic removal of water in condensation reactions; low solubility for polar salts. [10] |
| Acetic Acid | Polar Protic | 6.2 | 118 | Often used as both a solvent and an acid catalyst, especially in Fischer indole synthesis. [13][14] |
Experimental Protocols
Protocol 1: Parallel Small-Scale Solvent Screening
Objective: To rapidly identify the most promising solvent for a given reaction based on conversion and purity.
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, arrange an array of 8 clean, dry vials (e.g., 4 mL screw-cap vials) with small magnetic stir bars.
-
Reagent Addition: To each vial, add 3-hydrazinyl-4-methoxypyridine (e.g., 0.1 mmol). If another solid reagent is required, add it at this stage.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Vial 1: Ethanol, Vial 2: DMSO, Vial 3: Acetonitrile, Vial 4: Toluene, etc.).
-
Initiation: Add the final liquid reagent (e.g., an aldehyde, 0.1 mmol) to each vial. Cap the vials securely.
-
Reaction: Place the array of vials on a multi-position stirring hotplate set to the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each vial. Spot each sample on a single TLC plate, alongside the starting materials, to assess the reaction progress. Note the disappearance of starting material and the appearance of the product spot(s).
-
Analysis: Based on the TLC results, identify the solvent(s) that gave the highest conversion to the desired product with the fewest side products. These are your lead candidates for scale-up and further optimization.
Protocol 2: Reaction Workup and Product Isolation
Objective: To isolate and purify the product after a successful reaction.
Methodology:
-
Cooling & Precipitation: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature, then in an ice bath. If the product is a solid, it may precipitate. If so, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. [7]2. Solvent Removal: If the product does not precipitate, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).
-
Extraction (if necessary): Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. If the product is basic, you may need to basify the aqueous layer (e.g., with NaHCO₃ solution) to ensure the product is in its free-base form and extracts into the organic layer. [4]Separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by the most appropriate method:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If the product is an oil or highly impure, purify it on a silica gel column. Remember to add 0.5-1% triethylamine to the eluent if tailing is an issue. [4]
-
References
- Krackov, M. H. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Charushin, V. N., et al. (2012). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 48, 122-127.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Defense Technical Information Center. (1985). Safety and Handling of Hydrazine.
- Bavand, M., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Fisher Scientific. (2025).
- Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
- Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 7847-7860.
- ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
-
ResearchGate. (2025). Studies on Reactions of 3Benzoyl4-hydroxypyrido[3,2-e]-1,2-thiazines with Primary Amines and N-Methylhydrazine. Retrieved from [Link]
- ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
- Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
- Canadian Science Publishing. (n.d.). 2913 nmr solvent studies: hydrazine as a solvent.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Gani, R., et al. (2010). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. 10th International Symposium on Process Systems Engineering.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
-
Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]
- Drug Development & Delivery. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- MDPI. (2023).
- Chemistry of Heterocyclic Compounds. (n.d.). SYNTHESIS AND REACTIVITY OF 3-AMINO-9-METHOXYMETHYL-7-METHYL-3,4-DIHYDROPYRIDO[3',2':4,5]THIENO[3,2-dPYRIMIDIN-4-ONES.
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Baghdad Science Journal. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
ResearchGate. (2025). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]
- Fisher Scientific. (2024).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions.
- Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
- Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- MDPI. (2020).
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.6. Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
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Technical Guide: Aqueous Stability & Handling of 3-Hydrazinyl-4-methoxypyridine
Technical Executive Summary
3-Hydrazinyl-4-methoxypyridine (CAS: 1256826-57-5 for 2HCl salt; free base analogs vary) is a highly reactive nucleophile used frequently as a building block for pyrazolo[3,4-c]pyridines and indazoles.
The Critical Stability Axiom: In aqueous solution, this compound is inherently unstable due to the high electron density provided by the 4-methoxy group, which increases the nucleophilicity of the hydrazine moiety, making it susceptible to rapid autoxidation and hydrolysis .
-
Primary Failure Mode: Oxidative degradation catalyzed by trace metal ions and basic pH.
-
Visual Indicator: Solutions turn from colorless to yellow/brown (formation of azo/azide species).
-
Half-life Estimate: < 4 hours in neutral water at 25°C; > 24 hours in 0.1 M HCl at 4°C.
Troubleshooting & FAQs
Q1: My aqueous stock solution turned yellow overnight. Is it still usable?
Verdict: No. Discard immediately. Technical Root Cause: The yellow coloration indicates the formation of azo-dimers (Ar-N=N-Ar) or oxidation to the unstable diimide intermediate. This is an irreversible oxidative degradation cascade. The effective concentration of the active hydrazine has dropped, and the degradation products may act as radical initiators, accelerating further decomposition [1].
Q2: I observe a "ghost peak" at RRT 0.85 in my HPLC chromatogram. What is it?
Likely Identity: 3-Amino-4-methoxypyridine. Mechanism: This is the reductive decomposition product. In the presence of disproportionation triggers (or if the hydrazine acts as a reducing agent for other species in your matrix), the N-N bond cleaves, leaving the primary amine. Action: Check your solvent quality. Peroxides in uninhibited ethers or THF can trigger this. Ensure your mobile phase is degassed.
Q3: How can I keep a stable stock solution for biological assays (pH 7.4)?
Protocol: You cannot store it at pH 7.4. Workaround:
-
Prepare a 100x concentrated stock in DMSO or 0.1 M HCl.
-
Freeze this stock at -20°C or -80°C.
-
Perform the "just-in-time" dilution into the pH 7.4 buffer immediately prior to the experiment (< 15 mins). Why? At neutral pH, the hydrazine exists significantly as the free base (
), which possesses a lone pair prone to oxidation. At acidic pH ( ), the protonated nitrogen is electronically protected from oxidative attack [2].
Mechanistic Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways that dictate the stability profile of 3-Hydrazinyl-4-methoxypyridine in water.
Figure 1: Primary degradation pathways. The oxidative path (Red) is the dominant failure mode in non-acidic aqueous solutions.
Validated Stability Protocols
Experiment A: Preparation of a Stabilized Stock Solution
Use this protocol for analytical standards or long-term storage.
| Parameter | Specification | Rationale |
| Solvent System | 0.1 M Hydrochloric Acid (aq) | Protonates the terminal nitrogen (pKa ~8), preventing oxidation. |
| Additive | 1 mM EDTA (Disodium salt) | Chelates trace Cu²⁺/Fe³⁺ ions which catalyze autoxidation [3]. |
| Concentration | 10 - 50 mM | Higher concentrations are kinetically more stable than dilute ones (pseudo-zero order protection). |
| Storage | -20°C (Dark) | Photolytic cleavage of the N-N bond is minimized. |
Step-by-Step:
-
Dissolve 10 mg of EDTA in 100 mL of HPLC-grade water.
-
Add concentrated HCl to adjust final concentration to 0.1 M.
-
Weigh 3-Hydrazinyl-4-methoxypyridine (correcting for salt factor if using HCl salt).
-
Dissolve solid rapidly in the prepared solvent.
-
Argon Purge: Bubble Argon gas through the solution for 2 minutes to displace dissolved oxygen.
-
Aliquot into amber glass vials and freeze immediately.
Experiment B: Stability-Indicating HPLC Method
Use this method to verify the purity of your compound before use.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (hydrazinyl absorption).
-
Flow Rate: 1.0 mL/min.
-
Pass Criteria: Main peak purity > 98%. Absence of late-eluting dimers (usually > 7 min).
Quantitative Stability Data Summary
The following data represents typical degradation rates observed for heteroaryl hydrazines in varying aqueous conditions.
| Condition | pH | T½ (Half-Life) | Major Degradant |
| 0.1 M HCl | 1.0 | > 48 Hours | Hydrolysis (slow) |
| Phosphate Buffer | 7.4 | ~ 2-4 Hours | Azo dimer / Oxidation |
| 0.1 M NaOH | 13.0 | < 30 Minutes | Rapid Oxidation |
| Water + 10 ppm Cu²⁺ | 6.0 | < 15 Minutes | Metal-catalyzed radical decomposition |
| DMSO (Anhydrous) | N/A | > 2 Weeks | N/A (Stable) |
References
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
-
Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazine derivatives". Chemical Society Reviews, 30(4), 205-213. Link
-
Audrieth, L. F., & Mohr, P. H. (1948). "The Chemistry of Hydrazine". Chemical & Engineering News, 26(51), 3746–3749. (Establishes metal-catalyzed decomposition protocols). Link
-
PubChem Compound Summary. (2023). "3-Hydrazinyl-4-methoxypyridine".[2] National Center for Biotechnology Information. Link
Sources
Technical Support Center: Minimizing Side Reactions in 3-Hydrazino-4-Methoxypyridine Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-hydrazino-4-methoxypyridine. This molecule is a valuable building block, but its unique bifunctional nature—containing both a highly nucleophilic hydrazine and a potentially coordinating pyridine ring—presents specific challenges in coupling reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction is resulting in a low yield or complete failure. What are the most critical parameters to investigate?
Low yield is a common issue that can often be traced back to a few key components of the reaction setup, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
A: The primary factors to scrutinize are the catalyst system (precatalyst and ligand), the base, and the reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species must be generated efficiently and maintained throughout the reaction. Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they form the active catalyst more cleanly than traditional sources like Pd(OAc)₂.[1] If the catalyst has decomposed (often visible as precipitated palladium black), the reaction will cease.
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and modulates its reactivity. For N-arylation of hydrazines, which are potent nucleophiles, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos or RuPhos are excellent starting points for primary amine-like substrates.[1] The pyridine nitrogen in your substrate can also coordinate to the palladium center, potentially inhibiting catalysis; a sufficiently bulky ligand helps prevent this unproductive binding.
-
Incorrect Base Selection: The base must be strong enough to deprotonate the hydrazine without causing degradation of the starting materials or the catalyst system. Strong, non-nucleophilic bases such as NaOtBu or LHMDS are standard choices.[1] However, if your coupling partner is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher reaction temperatures.[1]
-
Solvent and Atmosphere: Rigorous exclusion of oxygen and water is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[2] Always use anhydrous, degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Q2: I'm getting a complex mixture of products. How do I control regioselectivity on the hydrazine group and prevent multiple arylations?
A: The two nitrogen atoms of the hydrazine moiety have different nucleophilicities, and both can potentially react. The most robust strategy to ensure a single, predictable product is to use a protecting group.
The terminal nitrogen (NH₂) is generally more nucleophilic than the internal nitrogen (NH). However, direct coupling can still lead to mixtures and potential N,N'-diarylation. To enforce regioselectivity and prevent over-alkylation, you should temporarily protect one of the nitrogen atoms.
The tert-butyloxycarbonyl (Boc) group is an ideal choice. It can be selectively installed on the terminal nitrogen, leaving the internal nitrogen available for the coupling reaction. This strategy offers several advantages:
-
Prevents Di-arylation: The Boc group blocks the terminal nitrogen from reacting.
-
Improves Handling: The resulting Boc-protected hydrazine is often more stable and easier to handle than the free hydrazine.
-
Facilitates Purification: The protected intermediate and product often have more favorable chromatographic properties.
The Boc group is stable to the basic conditions of the coupling reaction and can be easily removed afterward with acid (e.g., TFA or HCl in dioxane).
Q3: My main side product appears to be a symmetrical dimer of my aryl halide (homocoupling). What causes this and how can I minimize it?
A: Homocoupling, or the formation of a biaryl compound from two molecules of your aryl halide, is typically promoted by the presence of oxygen or suboptimal catalyst conditions. [2]
This side reaction consumes your starting material and complicates purification. Here are the primary methods to suppress it:
-
Rigorous Degassing: This is the most critical step. Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can participate in pathways leading to homocoupling.[2] Use a freeze-pump-thaw cycle (3x) for your solvent or sparge thoroughly with an inert gas for at least 30 minutes.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly generates Pd(0) can minimize side reactions that occur with Pd(II) species.[2]
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Conversely, too little catalyst can lead to slow desired coupling, allowing more time for homocoupling to occur. A typical starting point is 1-2 mol% of the palladium precatalyst.
-
Temperature Control: Adjusting the temperature can change the relative rates of the desired cross-coupling versus the undesired homocoupling. Experiment with slightly lower temperatures to see if the side reaction is suppressed more than the main reaction.[2]
Visualizing the Process: Workflows and Mechanisms
Diagram 1: Recommended Synthetic Workflow
This diagram outlines the most reliable pathway for coupling 3-hydrazino-4-methoxypyridine, incorporating the essential protection/deprotection steps.
Caption: Recommended workflow for coupling 3-hydrazino-4-methoxypyridine.
Diagram 2: Key Reaction Pathways
This diagram illustrates the desired catalytic cycle for Buchwald-Hartwig amination and a common homocoupling side reaction pathway.
Caption: Desired catalytic cycle vs. a potential homocoupling side reaction.
Quantitative Data & Experimental Protocols
Table 1: Troubleshooting Guide Summary
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst system | Use a modern precatalyst (e.g., XPhos Pd G3); ensure inert atmosphere.[1] |
| Poor ligand choice | Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[1] | |
| Incorrect base | Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[1] | |
| Multiple Products | Lack of regioselectivity | Protect the hydrazine with a Boc group prior to coupling. |
| N,N'-Diarylation | Use a protecting group to block one nitrogen site. | |
| Homocoupling (Ar-Ar) | Presence of oxygen | Rigorously degas all solvents and reagents.[2] |
| Suboptimal catalyst conditions | Use a Pd(0) source or efficient precatalyst; optimize catalyst loading.[2] | |
| Reaction Stalls | Pyridine inhibition | Use a bulky ligand to disfavor unproductive pyridine-Pd binding. |
Protocol 1: N-Boc Protection of 3-hydrazino-4-methoxypyridine
-
Setup: In a round-bottom flask, dissolve 3-hydrazino-4-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to yield the N'-Boc protected product.
Protocol 2: Optimized Buchwald-Hartwig Coupling
-
Setup: In a glovebox, add the N'-Boc-protected hydrazinopyridine (1.2 eq), the aryl halide (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial equipped with a stir bar.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Separate the aqueous and organic layers. Extract the aqueous layer, combine the organic fractions, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.
References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Radleys. [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]
Sources
Validation & Comparative
1H NMR spectral analysis of 3-Hydrazinyl-4-methoxypyridine
Executive Summary
3-Hydrazinyl-4-methoxypyridine is a critical heterocyclic intermediate, often employed as a scaffold for fusing pyrazole or triazole rings in the synthesis of kinase inhibitors and agrochemicals. Its characterization presents unique challenges due to the presence of the hydrazine moiety (-NHNH₂), which possesses labile protons prone to exchange and broadening.
This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating solvent performance (DMSO-d₆ vs. CDCl₃ vs. Methanol-d₄) to ensure accurate structural confirmation.
Structural Analysis & Proton Assignment
Before analyzing the spectrum, we must establish the magnetic environment of the nuclei. The molecule consists of an electron-deficient pyridine ring modified by an electron-donating methoxy group (C4) and a hydrazinyl group (C3).
Theoretical Chemical Shift Expectations
| Proton Label | Moiety | Multiplicity | Approx.[1] Shift (δ ppm) | Electronic Influence |
| H-2 | Pyridine (C2) | Singlet (s) | 8.00 – 8.40 | Deshielded by Ring Nitrogen & Hydrazine |
| H-6 | Pyridine (C6) | Doublet (d) | 7.90 – 8.20 | Deshielded by Ring Nitrogen |
| H-5 | Pyridine (C5) | Doublet (d) | 6.80 – 7.10 | Shielded by ortho-Methoxy group |
| -OCH₃ | Methoxy | Singlet (s) | 3.80 – 4.00 | Electron-donating (Inductive) |
| -NH- | Hydrazine (2°) | Broad (br s) | 6.50 – 8.50 | Highly solvent/concentration dependent |
| -NH₂ | Hydrazine (1°) | Broad (br s) | 3.50 – 5.00 | Exchangeable; often broadened |
Coupling Constants (J):
-
H5–H6 (Jortho): ~5.5 – 7.0 Hz (Characteristic of 3,4-disubstituted pyridines).
-
H2: Typically appears as a singlet due to lack of ortho protons, though small para-coupling to H5 (<1 Hz) may be observed in high-resolution fields (>500 MHz).
Comparative Analysis: Solvent Selection Strategy
The choice of deuterated solvent is the single most critical variable in the analysis of hydrazinyl-pyridines. The following comparison evaluates the three most common solvents based on solubility, signal resolution, and exchange behavior.
Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Methanol-d₄ (Verification) |
| Solubility | Excellent. Dissolves polar hydrazines effectively. | Poor to Moderate. May require heating; risk of precipitation. | Good. Dissolves polar salts well. |
| Hydrazine Signals (-NHNH₂) | Visible. Strong H-bonding stabilizes NH protons, sharpening peaks. | Broad/Invisible. Fast exchange and weak H-bonding often wash out signals. | Absent. Rapid Deuterium exchange (-NDND₂) eliminates signals. |
| Water Peak Interference | ~3.33 ppm (Usually clear of aromatic region). | ~1.56 ppm (Clear of key signals). | ~4.87 ppm (Can overlap with OMe or NH₂). |
| Use Case | Primary Characterization. | Lipophilic Analogs. | Proton Counting (D₂O Shake). |
Detailed Solvent Mechanism
-
Why DMSO-d₆ wins: The sulfoxide oxygen acts as a hydrogen bond acceptor. It "locks" the hydrazine protons (-NH-NH₂) in place, slowing down the chemical exchange rate on the NMR timescale. This results in distinct, integrate-able signals for the -NH and -NH₂ protons [1].
-
The CDCl₃ Trap: In chloroform, the hydrazine protons undergo rapid intermolecular exchange. This causes the signal to broaden significantly, often into the baseline, making integration impossible and leading to an incorrect proton count [2].
Visualization: Logic & Workflow
The following diagrams illustrate the structural logic and the decision-making process for experimental validation.
Caption: Decision tree for solvent selection based on analytical goals (Full characterization vs. Exchange verification).
Caption: Proton assignment map showing electronic influences of substituents on the pyridine ring.
Experimental Protocol (SOP)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Materials
-
Compound: >5 mg of 3-Hydrazinyl-4-methoxypyridine (dried under vacuum to remove residual solvents).
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
NMR Tube: 5mm high-precision tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Preparation:
-
Weigh 5–10 mg of the compound. Note: Higher concentrations (>20 mg) can cause intermolecular H-bonding, shifting NH peaks downfield.
-
Add 0.6 mL DMSO-d₆.
-
Vortex until fully dissolved. Ensure the solution is clear; suspended solids will broaden lines.
-
-
Acquisition (400 MHz or higher):
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): 16 to 64 scans (Hydrazine protons can be broad; higher S/N helps).
-
Relaxation Delay (D1): Set to ≥ 1.0 second. Reasoning: Ensure full relaxation of aromatic protons for accurate integration.
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR can be used to sharpen NH signals if they are broad at room temperature.
-
-
Processing:
-
Referencing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Phasing: Ensure flat baseline, especially around 3.0–5.0 ppm where NH₂ and OMe signals reside.
-
Integration: Normalize the OMe singlet to 3.00. This self-validates the count of aromatic protons (should be 1:1:1).
-
Troubleshooting & Validation
| Observation | Cause | Corrective Action |
| Missing NH/NH₂ Signals | Rapid proton exchange (wet solvent) or use of CDCl₃/MeOD. | Dry sample; Switch to DMSO-d₆; Use a fresh ampoule of solvent. |
| Broad Humps at >9 ppm | HCl salt formation. | If the compound was isolated as a hydrochloride salt, the NH becomes NH₃⁺/NH₂⁺, shifting significantly downfield. Freebase with NaHCO₃ wash if needed. |
| Extra Doublets | Rotamers. | Hydrazines can exhibit restricted rotation. Run VT-NMR at 320 K to coalesce peaks. |
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Significance: Establishes the predictive model for solvent shifts, explaining why DMSO stabilizes labile protons.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Significance: The authoritative standard for identifying water and residual solvent peaks that may overlap with the hydrazine signals.
-
Reich, H. J. (2020). "Proton NMR Chemical Shifts - Heterocycles." University of Wisconsin-Madison.[3]
- Significance: Provides foundational data on pyridine substituent effects used for the theoretical shift predictions.
Sources
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 3-Hydrazinyl-4-methoxypyridine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical checkpoint. 3-Hydrazinyl-4-methoxypyridine, a molecule of interest due to its pyridine core and reactive hydrazine moiety, presents a unique analytical challenge. This guide provides an in-depth, predictive analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern, a cornerstone technique for molecular characterization. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, offering a holistic perspective for researchers and drug development professionals.
The Power of Fragmentation: Predicting the Mass Spectrum of 3-Hydrazinyl-4-methoxypyridine
While no public experimental mass spectrum for 3-hydrazinyl-4-methoxypyridine is currently available, a reliable fragmentation pattern can be predicted based on established principles of mass spectrometry and data from structurally analogous compounds.[1] Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) that subsequently fragments in a characteristic manner.[2] The resulting fragmentation pattern serves as a molecular fingerprint.
The fragmentation of 3-hydrazinyl-4-methoxypyridine is expected to be dictated by the interplay of its three key structural features: the pyridine ring, the methoxy group, and the hydrazinyl substituent.
Expected Key Fragmentation Pathways:
-
Initial Ionization: The process begins with the formation of the molecular ion [M]•+.
-
Loss of a Hydrogen Radical (H•): A common initial fragmentation step is the loss of a hydrogen atom, often from the terminal nitrogen of the hydrazinyl group, to form a stable [M-1]+ ion.
-
Loss of a Methyl Radical (•CH3): The methoxy group is prone to cleavage, resulting in the loss of a methyl radical to yield an [M-15]+ ion. This is a very common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of Formaldehyde (CH2O): Following the loss of a hydrogen atom, the methoxy group can rearrange and eliminate a neutral molecule of formaldehyde, producing an [M-30]+ ion.
-
Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazinyl group is relatively weak and susceptible to cleavage. This can lead to the loss of a •NH2 radical, resulting in an [M-16]+ ion, or the loss of a neutral ammonia molecule (NH3) following rearrangement, giving an [M-17]+ ion. Studies on hydrazine derivatives have shown that the fragmentation of the hydrazine moiety is a key diagnostic feature.[3]
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of HCN (27 Da) or C2H2 (26 Da), leading to smaller fragment ions.
Table 1: Predicted Major Fragment Ions for 3-Hydrazinyl-4-methoxypyridine
| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |
| 139 | [M]•+ | - |
| 138 | [M-H]+ | H• |
| 124 | [M-CH3]+ | •CH3 |
| 109 | [M-CH2O]+ | CH2O |
| 123 | [M-NH2]+ | •NH2 |
| 122 | [M-NH3]+ | NH3 |
| 111 | [M-HCN-H]+ | HCN, H• |
| 95 | [M-CH3-HCN]+ | •CH3, HCN |
A Holistic Approach: Comparison with Other Analytical Techniques
While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, a comprehensive characterization relies on the synergy of multiple analytical techniques.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Key Insights from NMR:
-
¹H NMR: Would reveal the number of different types of protons and their neighboring environments. For 3-hydrazinyl-4-methoxypyridine, one would expect to see distinct signals for the pyridine ring protons, the methoxy protons, and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring. The NH and NH2 protons of the hydrazinyl group would likely appear as broad signals.[5]
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. This would confirm the presence of the pyridine ring carbons and the methoxy carbon.
Comparison Summary:
| Technique | Strengths | Limitations |
| Mass Spectrometry | High sensitivity, provides molecular weight and fragmentation data.[5] | Provides limited information on the specific connectivity of atoms. |
| NMR Spectroscopy | Provides detailed information on molecular structure and connectivity.[5] | Lower sensitivity compared to MS, requires larger sample amounts. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5]
Expected Key IR Absorptions for 3-Hydrazinyl-4-methoxypyridine:
-
N-H Stretching: The hydrazinyl group would exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.
-
C-O Stretching: The methoxy group would show a strong C-O stretching band, usually around 1250 cm⁻¹.
-
C=N and C=C Stretching: The pyridine ring would have characteristic absorptions for C=N and C=C stretching in the 1400-1600 cm⁻¹ region.
Comparison Summary:
| Technique | Strengths | Limitations |
| Mass Spectrometry | Provides detailed fragmentation information. | Does not directly identify functional groups. |
| IR Spectroscopy | Excellent for identifying functional groups.[5] | Provides limited information on the overall molecular structure. |
Experimental Protocols
To ensure the reliable characterization of 3-Hydrazinyl-4-methoxypyridine, the following experimental workflows are recommended.
Mass Spectrometry Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this volatile compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is a good starting point. Use a temperature gradient to ensure good separation and peak shape.
-
MS Analysis: The EI source should be operated at a standard electron energy of 70 eV. Acquire mass spectra over a mass range of m/z 40-300.
NMR Spectroscopy Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Infrared Spectroscopy Analysis
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: A general workflow for the characterization of a novel compound.
Sources
A Comparative Guide to the Infrared Absorption Spectra of 3-Hydrazinyl-4-methoxypyridine
An In-Depth Technical Guide and Comparative Analysis
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Hydrazinyl-4-methoxypyridine, a versatile heterocyclic compound pivotal in synthetic and medicinal chemistry. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its identification, purity assessment, and structural elucidation. This analysis is grounded in a comparative approach, contrasting its spectral data with related structural analogs to highlight unique vibrational signatures.
Introduction: The Structural and Spectroscopic Identity
3-Hydrazinyl-4-methoxypyridine incorporates three key functional groups on a pyridine scaffold: a hydrazinyl (-NHNH₂), a methoxy (-OCH₃), and the pyridine ring itself. Each of these moieties possesses characteristic vibrational modes that give rise to a unique and identifiable infrared absorption spectrum. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and integrity of these functional groups, making it an indispensable technique in quality control and reaction monitoring.[1]
The causality behind using IR spectroscopy lies in its sensitivity to the vibrations of specific covalent bonds. The energy absorbed by a molecule corresponds to the frequency of the bond's vibration, which is determined by the masses of the bonded atoms and the bond strength.[2] Therefore, the resulting spectrum is a molecular fingerprint, directly reflecting the compound's functional group composition.
Below is the molecular structure of 3-Hydrazinyl-4-methoxypyridine, highlighting the key functional groups that are the focus of this guide.
Caption: Molecular structure of 3-Hydrazinyl-4-methoxypyridine.
Analysis of Key Vibrational Regions
The IR spectrum of 3-Hydrazinyl-4-methoxypyridine can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups.
A. The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
This high-wavenumber region is dominated by the stretching vibrations of N-H and C-H bonds.
-
Hydrazinyl N-H Stretching: The -NH₂ group of the hydrazine moiety is expected to show two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically found between 3500 and 3300 cm⁻¹.[1] The presence of a secondary amine (-NH-) will also contribute a band in this region, often around 3300-3100 cm⁻¹. These peaks are frequently broadened due to intermolecular hydrogen bonding, a common feature in hydrazine derivatives.[1]
-
Aromatic C-H Stretching: The C-H bonds on the pyridine ring give rise to absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3] These bands are usually of weak to medium intensity.
-
Methoxy C-H Stretching: The methyl group (-CH₃) of the methoxy substituent exhibits characteristic asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹. These are expected in the regions of 2985 ± 20 cm⁻¹ and 2850 ± 20 cm⁻¹, respectively.[4] The presence of these sharp peaks is a strong indicator of the methoxy group.
B. The Double Bond and Bending Region (1700 - 1400 cm⁻¹)
This region is crucial for identifying the pyridine ring and the N-H bending vibrations.
-
Pyridine Ring Stretching (C=C and C=N): The aromatic pyridine ring displays a series of characteristic skeletal stretching vibrations. These typically appear as a set of four bands of variable intensity near 1600, 1580, 1490, and 1440 cm⁻¹.[4][5] The exact positions are sensitive to the nature and position of the substituents on the ring.
-
N-H Bending (Scissoring): The primary amine (-NH₂) of the hydrazinyl group exhibits a characteristic scissoring deformation mode. This absorption is typically found in the 1650-1580 cm⁻¹ range and can sometimes overlap with the pyridine ring stretching bands.[6][7]
C. The Fingerprint Region (1400 - 650 cm⁻¹)
This complex region contains a wealth of structural information from various stretching and bending modes. While individual peak assignment can be challenging, key group frequencies are highly diagnostic.
-
Methoxy C-O-C Stretching: A methoxy group attached to an aromatic ring produces two strong and characteristic C-O stretching bands. The asymmetric C-O-C stretch appears in the 1310-1210 cm⁻¹ range, while the symmetric stretch is found between 1050-1010 cm⁻¹.[4][8] These are often the most intense peaks in the fingerprint region for methoxy-substituted aromatics.
-
Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the hydrazinyl group to the pyridine ring is expected in the 1350-1200 cm⁻¹ range.[2]
-
N-N Stretching: The N-N stretching vibration of the hydrazine group is often weak and difficult to assign definitively, but it has been reported to occur in the 1150-1070 cm⁻¹ range.[7][9]
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the pyridine ring and appear as strong bands in the 900-650 cm⁻¹ region.
Comparative Spectral Analysis
To truly appreciate the unique spectral signature of 3-Hydrazinyl-4-methoxypyridine, it is instructive to compare its expected peaks with those of simpler, related molecules. This comparison allows for the unambiguous assignment of peaks originating from each specific functional group.
| Vibrational Mode | 3-Hydrazinyl-4-methoxypyridine (Expected, cm⁻¹) | 4-Methoxypyridine (Reference, cm⁻¹) [10] | 3-Hydrazinopyridine (Reference, cm⁻¹) [11] | Rationale for Distinction |
| N-H Stretch | 3500-3300 (asym/sym -NH₂) | Absent | 3500-3300 (asym/sym -NH₂) | The presence of these bands clearly indicates the hydrazinyl group. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Common to all three, indicates the aromatic pyridine ring. |
| Aliphatic C-H Stretch | 2985-2850 | 2985-2850 | Absent | The presence of these sharp bands is a definitive marker for the methoxy group. |
| N-H Bend | 1650-1580 | Absent | 1650-1580 | Confirms the presence of the -NH₂ moiety. |
| Pyridine Ring Stretch | ~1600, 1580, 1490, 1440 | ~1600, 1580, 1490, 1440 | ~1600, 1580, 1490, 1440 | Present in all, but substituent effects will cause minor shifts in peak positions. |
| C-O-C Asymmetric Stretch | 1310-1210 (Strong) | 1310-1210 (Strong) | Absent | A strong, sharp peak in this region is a primary indicator of the methoxy group. |
| C-O-C Symmetric Stretch | 1050-1010 (Strong) | 1050-1010 (Strong) | Absent | A second strong indicator for the methoxy functionality. |
This comparative table demonstrates that the spectrum of 3-Hydrazinyl-4-methoxypyridine is effectively a composite of the key features of its parent functional groups. A successful synthesis can be confirmed by the simultaneous appearance of N-H stretching/bending bands (from the hydrazine) and the strong, characteristic C-O-C stretching bands (from the methoxy group).
Standard Operating Protocol: FTIR Spectrum Acquisition
To ensure data integrity and reproducibility, a standardized protocol for sample analysis is essential. The following describes a self-validating workflow for acquiring the FTIR spectrum of a solid sample like 3-Hydrazinyl-4-methoxypyridine.
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
Background Collection: Perform a background scan with an empty sample holder. This is a critical self-validating step, as this background spectrum will be automatically subtracted from the sample spectrum to remove instrument and atmospheric artifacts.
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the 3-Hydrazinyl-4-methoxypyridine sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is directly dependent on the particle size and homogeneity.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
-
Sample Analysis:
-
Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is used.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks and compare their wavenumbers to the expected values detailed in this guide to confirm the compound's identity and purity.
-
Conclusion
The infrared spectrum of 3-Hydrazinyl-4-methoxypyridine is a rich source of structural information, providing clear and distinct signatures for each of its core functional groups. The high-wavenumber region confirms the presence of hydrazinyl N-H and methoxy C-H bonds, while the fingerprint region provides definitive evidence of the methoxy C-O linkages and the pyridine backbone. By employing a comparative analytical approach and a robust experimental protocol, FTIR spectroscopy stands as a powerful and reliable technique for the routine characterization of this important chemical entity.
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A Comparative Guide to the Reactivity of 3-Hydrazinyl-4-methoxypyridine and Phenylhydrazine for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of reagents available, hydrazine derivatives stand out for their versatility as nucleophiles and their role in forming key heterocyclic structures. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: 3-Hydrazinyl-4-methoxypyridine and the archetypal phenylhydrazine. Our analysis is grounded in fundamental electronic principles and supported by established reaction mechanisms, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Electronic Landscape: A Tale of Two Rings
The reactivity of a hydrazine is intrinsically linked to the nucleophilicity of its terminal nitrogen atom, which is, in turn, governed by the electronic and steric nature of its substituent. A nuanced understanding of the structural disparities between 3-Hydrazinyl-4-methoxypyridine and phenylhydrazine is therefore crucial for predicting their chemical behavior.
Phenylhydrazine features a phenyl ring directly attached to the hydrazine moiety. The phenyl group is generally considered to be electron-withdrawing through a combination of inductive and resonance effects. The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic system, thereby reducing its availability for nucleophilic attack. This delocalization diminishes the electron density on the terminal nitrogen, rendering it less nucleophilic compared to unsubstituted hydrazine.
3-Hydrazinyl-4-methoxypyridine , in contrast, presents a more complex electronic profile. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which tends to withdraw electron density from the ring carbons.[1] However, the molecule is also substituted with a methoxy group at the 4-position. The methoxy group is a strong electron-donating group through resonance, pushing electron density into the pyridine ring.[2] This electron-donating character can partially counteract the inherent electron-withdrawing nature of the pyridine ring, leading to a modulation of the electron density on the attached hydrazine. The overall electronic effect on the hydrazine's nucleophilicity is a delicate balance between these opposing forces.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; rankdir=LR;
} . Caption: Chemical structures of the compared hydrazines.
Comparative Reactivity Analysis: Nucleophilicity as the Deciding Factor
Based on the electronic considerations outlined above, we can formulate a hypothesis regarding the relative reactivity of these two compounds. The electron-donating methoxy group in 3-Hydrazinyl-4-methoxypyridine is expected to increase the electron density on the hydrazine moiety to a greater extent than the phenyl group in phenylhydrazine, where delocalization into the aromatic ring decreases nucleophilicity.[3] Consequently, 3-Hydrazinyl-4-methoxypyridine is predicted to be a more potent nucleophile and thus more reactive than phenylhydrazine in reactions where the hydrazine acts as the primary nucleophile.
This difference in reactivity is anticipated to be most pronounced in reactions such as hydrazone formation and the Fischer indole synthesis.
Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in organic synthesis.[4] The rate-determining step in this reaction under neutral or mildly acidic conditions is the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.[5]
dot graph "Hydrazone_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Caption: General mechanism of hydrazone formation.
Given its predicted higher nucleophilicity, 3-Hydrazinyl-4-methoxypyridine should react more rapidly with a given carbonyl compound than phenylhydrazine under identical conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for the preparation of indoles from an aryl- or heteroarylhydrazine and a carbonyl compound under acidic conditions.[6] The reaction proceeds through the formation of a hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement.[6]
dot graph "Fischer_Indole_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Caption: Key steps of the Fischer indole synthesis.
While the overall rate of the Fischer indole synthesis is influenced by multiple steps, the initial formation of the hydrazone is a critical prerequisite. A faster rate of hydrazone formation with 3-Hydrazinyl-4-methoxypyridine would likely lead to a higher overall reaction rate for the synthesis of the corresponding pyridyl-fused indole (an azaindole) compared to the synthesis of a standard indole using phenylhydrazine.
Experimental Validation: A Proposed Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a direct comparative kinetic study is essential. The following protocol outlines a robust method for comparing the rates of hydrazone formation for 3-Hydrazinyl-4-methoxypyridine and phenylhydrazine with a model carbonyl compound, 4-nitroacetophenone. The choice of a nitro-substituted ketone provides a strong chromophore, facilitating reaction monitoring by UV-Vis spectroscopy.
Materials and Instrumentation
-
3-Hydrazinyl-4-methoxypyridine
-
Phenylhydrazine
-
4-Nitroacetophenone
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with temperature control
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 4-nitroacetophenone in anhydrous ethanol.
-
Prepare 0.1 M stock solutions of both 3-Hydrazinyl-4-methoxypyridine and phenylhydrazine in anhydrous ethanol.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to 25.0 ± 0.1 °C.
-
In a quartz cuvette, place 2.0 mL of the 4-nitroacetophenone stock solution.
-
Add 1.0 mL of anhydrous ethanol to the cuvette and mix.
-
Initiate the reaction by adding 1.0 mL of the respective hydrazine stock solution (either 3-Hydrazinyl-4-methoxypyridine or phenylhydrazine) to the cuvette.
-
Immediately begin monitoring the change in absorbance at the λmax of the resulting hydrazone (to be determined by a preliminary scan).
-
Record the absorbance at regular time intervals until the reaction reaches completion (no further change in absorbance).
-
-
Data Analysis:
-
Plot absorbance versus time for both reactions.
-
Determine the initial reaction rate for each hydrazine by calculating the slope of the initial linear portion of the curve.
-
Assuming pseudo-first-order conditions (with a large excess of one reactant if necessary, though in this proposed setup the concentrations are comparable, and the initial rate comparison is the primary goal), the relative rates can be directly compared. For a more rigorous analysis, the integrated rate law can be applied to determine the rate constant for each reaction.
-
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Caption: Workflow for comparative kinetic analysis.
Summary and Outlook
The selection of a hydrazine derivative in organic synthesis can significantly impact reaction outcomes. This guide has provided a comparative analysis of the reactivity of 3-Hydrazinyl-4-methoxypyridine and phenylhydrazine, drawing upon fundamental principles of electronic effects.
| Feature | 3-Hydrazinyl-4-methoxypyridine | Phenylhydrazine |
| Substituent | 4-Methoxypyridin-3-yl | Phenyl |
| Electronic Effect of Substituent | Overall electron-donating (methoxy group) | Electron-withdrawing (resonance and inductive) |
| Predicted Nucleophilicity | Higher | Lower |
| Predicted Reactivity | More reactive | Less reactive |
| Key Applications | Synthesis of azaindoles, specialized heterocycles | Fischer indole synthesis, synthesis of various heterocycles |
Our analysis predicts that 3-Hydrazinyl-4-methoxypyridine will exhibit enhanced reactivity as a nucleophile compared to phenylhydrazine . This is primarily attributed to the electron-donating nature of the methoxy group, which increases the electron density on the hydrazine moiety. This heightened reactivity can be advantageous in reactions such as hydrazone formation and the Fischer indole synthesis, potentially leading to faster reaction times and higher yields.
The proposed experimental protocol provides a straightforward and reliable method for empirically verifying this prediction. For researchers and drug development professionals, a clear understanding of these reactivity differences is crucial for making informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ResearchGate. 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. [Link]
- Ekar, J., & Kranjc, K. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
-
ResearchGate. Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. [Link]
-
ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[7][8]pyridine-1,3-diones. [Link]
-
ResearchGate. The reaction of aryl and heteroarylhydrazines with aryl‐trifluoromethyl β‐diketones. [Link]
-
LJMU Research Online. Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
-
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
-
Beilstein Journals. Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(1), 16-19.
- Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 28(5), 2198.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 24(24), 17294.
-
Semantic Scholar. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. [Link]
- Exploration of the interrupted Fischer indolization reaction. Tetrahedron, 68(38), 7745-7761.
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 239-247.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
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Precision Melting Point Characterization of 3-Hydrazinyl-4-methoxypyridine Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Methodological Comparison (DSC vs. Capillary) & Salt Form Stability
Executive Summary: The Thermal Instability Challenge
In the synthesis of fused N-heterocycles (e.g., pyrazoles, [1,2,4]triazolo[4,3-a]pyridines), 3-Hydrazinyl-4-methoxypyridine (and its dihydrochloride salt, CAS 120256-22-6) serves as a critical nucleophilic building block.[1] However, its characterization presents a unique analytical challenge: the hydrazine moiety (
This guide objectively compares the performance of Automated Capillary Melting Point (MP) analysis against Differential Scanning Calorimetry (DSC) . Furthermore, it evaluates the thermal profiles of the Dihydrochloride Salt versus the Free Base , providing a definitive protocol for establishing purity standards in pharmaceutical intermediates.[1]
Comparative Analysis: Methodological Performance
The "melting point" of a hydrazine derivative is rarely a simple phase change. It is a kinetic competition between crystal lattice collapse (melting) and N-N bond homolysis (decomposition).[1]
Table 1: Performance Matrix of Characterization Techniques
| Feature | Automated Capillary (Optoelectronic) | Differential Scanning Calorimetry (DSC) | Derivatization (Schiff Base) |
| Primary Output | Clear Point / Meniscus Formation | Heat Flow ( | Sharp Melting Point of Derivative |
| Decomposition Detection | Visual (Darkening/Browning) | Exothermic events overlapping endotherms | N/A (Stable product formed) |
| Precision | High (Structure dependent) | ||
| Suitability for Hydrazines | Moderate. Subjective if decomp occurs.[1][2][3] | High. Distinguishes | High. Best for identity confirmation. |
| Sample Requirement | 1-2 mg (Glass Capillary) | 2-5 mg (Al/Au Pan) | ~50 mg (Synthesis required) |
| Key Limitation | Fast ramp rates lag actual sample temp. | Requires hermetic sealing if volatile. | Indirect measurement. |
Deep Dive: Why DSC Outperforms Capillary for this Class
For 3-Hydrazinyl-4-methoxypyridine derivatives, the capillary method often yields a "decomposition range" (e.g., 160–162°C dec.) rather than a sharp point.
-
Capillary Failure Mode: The sample darkens (oxidation/thermolysis) before the meniscus forms, making the "clear point" subjective.[1]
-
DSC Advantage: DSC separates the endothermic melting peak from the exothermic decomposition spike . For the dihydrochloride salt, the onset temperature (
) calculated from the tangent of the endotherm provides a thermodynamic constant independent of the operator.[1]
Structural Insights & Form Selection
The choice of solid form dramatically alters the thermal profile.
-
Free Base (
): Typically a low-melting solid or oil. High electron density on the -nitrogen makes it prone to air oxidation and rapid thermal degradation. -
Dihydrochloride Salt (
): The protonation of the hydrazine and pyridine nitrogen atoms stabilizes the lattice via strong ionic interactions and hydrogen bonding networks.[1] This significantly raises the melting point (typically or distinct decomposition) and reduces oxidative degradation.[1]
Diagram 1: Characterization Decision Workflow
Figure 1: Logical workflow for selecting the appropriate thermal analysis method based on sample stability.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the thermodynamic purity and onset melting temperature without oxidative interference.
-
Sample Prep: Weigh 2.0–4.0 mg of 3-Hydrazinyl-4-methoxypyridine dihydrochloride into a Tzero Aluminum pan.
-
Sealing: Use a hermetic lid with a pinhole (to prevent pan deformation from evolved HCl/N2 gas) or a high-pressure gold seal if decomposition is violent. Crucial: Do not use open pans; hydrazine vapors are toxic and corrosive to the sensor.
-
Purge: Nitrogen (
) at 50 mL/min. -
Method:
-
Equilibrate at 40°C.
-
Ramp 10.0°C/min to 250°C.
-
-
Analysis: Integrate the endothermic peak. Report
(extrapolated onset) rather than , as is dependent on sample mass and ramp rate.
Protocol B: Derivatization (The "Schiff Base" Validation)
Objective: If the free base is oily or the salt decomposes too rapidly, convert it to a stable hydrazone for identity confirmation.[1]
-
Reagents: Dissolve 1.0 eq of 3-Hydrazinyl-4-methoxypyridine in Ethanol. Add 1.1 eq of 4-Methoxybenzaldehyde .
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 2 hours.
-
Isolation: Cool to room temperature. The hydrazone (Schiff base) will precipitate as a stable solid.
-
Characterization: Filter, dry, and determine MP.[1] Hydrazones of this class typically exhibit sharp melting points (e.g., 160–200°C range) without immediate decomposition, serving as a proxy for the purity of the starting hydrazine.[1]
Diagram 2: Schiff Base Stabilization Pathway
Figure 2: Reaction pathway converting the unstable hydrazine to a crystallizable hydrazone for MP determination.
Data Interpretation Guide
When analyzing the results, use the following reference logic to interpret the thermal events.
| Observation | Interpretation | Action |
| Broad Endotherm (80–120°C) | Likely solvent/water loss (Hydrate or Solvate). | Run TGA (Thermogravimetric Analysis) to confirm % weight loss matches stoichiometry. |
| Sharp Endotherm followed by Exotherm | True Melting ( | Report |
| Immediate Exotherm (No Endotherm) | Solid-state decomposition (Explosive potential). | STOP. Do not use Capillary MP. Use DSC with high-pressure capsules only. |
| MP Depression (>5°C below lit.) | Eutectic impurity (likely unreacted 4-methoxypyridine). | Recrystallize from EtOH/HCl. |
References
-
ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride Properties and MSDS. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine hydrochloride Product Analysis. Retrieved from [1]
-
International Journal of Chemical and Biological Sciences. (2014). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from [1][4]
-
MDPI. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives. Retrieved from [1]
-
BLD Pharm. (n.d.). 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS 120256-22-6).[5] Retrieved from [1]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives: Thermal Analysis Techniques. Retrieved from [1]
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-Hydrazinyl-4-methoxypyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-Hydrazinyl-4-methoxypyridine is a vital heterocyclic building block used in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring, a hydrazinyl group, and a methoxy group, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents a challenge: the potential for the formation of process-related impurities and degradants.
The presence of even trace-level impurities can have significant consequences, potentially altering the pharmacological or toxicological profile of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. This guide provides an in-depth comparison of analytical methodologies for the purity analysis of 3-Hydrazinyl-4-methoxypyridine, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the scientific rationale behind the chosen chromatographic conditions, compare its performance against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide detailed, field-proven protocols to empower researchers in their quality control endeavors.
Pillar 1: The Primary Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally sensitive pharmaceutical compounds.[1][2] Its precision, versatility, and high resolving power make it exceptionally well-suited for separating a target compound from a complex matrix of potential impurities.
Rationale for Method Development: A Mechanistic Approach
The development of a successful HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. 3-Hydrazinyl-4-methoxypyridine is a polar molecule containing basic nitrogen atoms in both the pyridine ring and the hydrazinyl group. This dictates our strategic choices for the stationary and mobile phases.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography and is highly effective for separating aromatic compounds like pyridine derivatives.[3] Its non-polar nature provides the necessary hydrophobic interactions to retain the analyte and separate it from more polar or non-polar impurities.
-
Mobile Phase Optimization: The mobile phase is the engine of separation. For a basic compound like 3-Hydrazinyl-4-methoxypyridine, controlling the pH is critical to ensure reproducible retention and symmetrical peak shape.
-
Aqueous Component: An acidic buffer, such as 0.1% formic acid or a phosphate buffer at a pH between 2.5 and 4.0, is employed. At this pH, the basic nitrogens are protonated, enhancing their solubility in the aqueous mobile phase and minimizing undesirable interactions with residual silanols on the silica-based stationary phase. This drastically reduces peak tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A gradient elution, starting with a higher percentage of the aqueous buffer and gradually increasing the acetonitrile concentration, is optimal. This ensures that early-eluting polar impurities are well-resolved while also effectively eluting more non-polar impurities that might be present, all within a reasonable analysis time.[3]
-
-
Detection: The pyridine ring is a strong chromophore. A Photodiode Array (PDA) or UV detector set at a wavelength around 254 nm or 275 nm provides excellent sensitivity for the parent compound and many related aromatic impurities.[4]
Experimental Workflow: HPLC Purity Analysis
Sources
A Senior Application Scientist's Guide to Distinguishing 3-Hydrazinyl-4-methoxypyridine from its 4-Hydrazinyl Isomers
For researchers and drug development professionals working with substituted pyridines, the unambiguous identification of isomers is a critical step that underpins the reliability of biological and chemical data. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of 3-hydrazinyl-4-methoxypyridine and its 4-hydrazinyl isomers, offering field-proven insights and experimental data to facilitate their differentiation.
The term "4-hydrazinyl isomers" can refer to two distinct compounds: 2-hydrazinyl-4-methoxypyridine and 4-hydrazinyl-3-methoxypyridine. This guide will address the differentiation of 3-hydrazinyl-4-methoxypyridine from both of these positional isomers.
The Challenge of Isomeric Differentiation
The constitutional isomers 3-hydrazinyl-4-methoxypyridine, 2-hydrazinyl-4-methoxypyridine, and 4-hydrazinyl-3-methoxypyridine share the same molecular formula (C₆H₉N₃O) and molecular weight (139.16 g/mol ). Their structural similarity presents a significant analytical challenge, necessitating a multi-pronged approach for definitive identification. This guide will focus on spectroscopic techniques, chromatographic separations, and differential reactivity as the pillars of confident isomer differentiation.
Spectroscopic Characterization: Unmasking Isomeric Fingerprints
Spectroscopic methods provide a detailed view of the molecular structure, revealing subtle differences in the chemical environment of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The chemical shifts and coupling patterns of the pyridine ring protons and carbons are highly sensitive to the substitution pattern.
¹H NMR Spectroscopy:
The substitution pattern on the pyridine ring dictates the number of aromatic protons and their coupling constants.
-
3-Hydrazinyl-4-methoxypyridine: This isomer will exhibit three aromatic protons. The proton at C2 will be a singlet (or a narrow doublet due to long-range coupling), the proton at C5 will be a doublet, and the proton at C6 will be a doublet. The coupling constant between the C5 and C6 protons (J₅,₆) will be in the typical range for ortho-coupling in pyridines (~5-6 Hz).
-
2-Hydrazinyl-4-methoxypyridine: This isomer will also show three aromatic protons. The proton at C3 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. The ortho-coupling between C5 and C6 will be observed, along with a smaller meta-coupling between C3 and C5.
-
4-Hydrazinyl-3-methoxypyridine: This isomer will present three aromatic protons. The proton at C2 will be a singlet (or narrow doublet), the proton at C5 will be a doublet, and the proton at C6 will be a doublet. The key differentiator will be the chemical shifts, influenced by the different electronic environment.
The chemical shifts of the methoxy and hydrazinyl protons will also vary between the isomers due to differences in their proximity to the nitrogen atom and the other substituent.
¹³C NMR Spectroscopy:
The chemical shifts of the pyridine ring carbons are highly diagnostic. The carbon attached to the electron-donating methoxy group will be shielded (shifted to a lower ppm value), while the carbon attached to the hydrazinyl group will also experience a characteristic shift. The number of signals and their positions in the aromatic region will be unique for each isomer.
| Compound | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |
| 3-Hydrazinyl-4-methoxypyridine | 3 signals: singlet (C2-H), doublet (C5-H), doublet (C6-H) | 5 distinct signals |
| 2-Hydrazinyl-4-methoxypyridine | 3 signals: doublet (C3-H), doublet of doublets (C5-H), doublet (C6-H) | 5 distinct signals |
| 4-Hydrazinyl-3-methoxypyridine | 3 signals: singlet (C2-H), doublet (C5-H), doublet (C6-H) | 5 distinct signals |
Table 1: Predicted NMR Spectroscopic Features of Hydrazinyl-methoxypyridine Isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present. While all three isomers will show characteristic absorbances for N-H stretching (hydrazinyl group), C-O stretching (methoxy group), and aromatic C-H and C=C/C=N stretching, the exact positions of these bands may differ slightly due to the influence of the substitution pattern on the electronic distribution within the molecule. The N-H stretching region (typically 3200-3400 cm⁻¹) may show differences in the number and shape of the bands due to variations in hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (m/z 139 for the molecular ion). The fragmentation patterns, however, can be used for differentiation. The position of the substituents will influence the stability of the fragment ions, leading to different relative abundances in the mass spectrum. For instance, the loss of the methoxy group or the hydrazinyl group will be a common fragmentation pathway, and the resulting fragment ions will have different stabilities depending on the initial substitution pattern.
Chromatographic Separation: Exploiting Polarity Differences
Chromatographic techniques are essential for both the separation and identification of these isomers.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for initial purity assessment and for optimizing separation conditions for column chromatography or HPLC. The polarity of the isomers will differ based on the position of the polar hydrazinyl and methoxy groups. The isomer with the most exposed polar groups will have the strongest interaction with a polar stationary phase (like silica gel) and thus the lowest Rf value. A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, should be screened to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the quantitative analysis and purification of these isomers.
-
Reversed-Phase HPLC: Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), the isomers can be separated based on their relative polarities. The most polar isomer will elute first.
-
Normal-Phase HPLC: With a polar stationary phase (e.g., silica or cyano) and a nonpolar mobile phase (e.g., hexane/isopropanol), the elution order will be reversed, with the least polar isomer eluting first.
-
Hydrogen Bonding Mode: Specialized columns can separate isomers based on their hydrogen bonding capabilities[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for separating and identifying volatile and semi-volatile compounds[2]. While the hydrazinylpyridines may have limited volatility, derivatization of the hydrazinyl group can improve their chromatographic behavior. The retention times of the isomers will differ, and the mass spectrometer provides definitive identification.
Workflow for Isomer Differentiation
The following workflow provides a systematic approach to distinguishing the three isomers.
Caption: A logical workflow for the separation and identification of hydrazinyl-methoxypyridine isomers.
Experimental Protocols
The following are generalized protocols that can be adapted for the specific isomers.
Protocol 1: HPLC Separation of Hydrazinyl-methoxypyridine Isomers
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Rationale: The differential polarity of the isomers will lead to different retention times on the C18 column, allowing for their separation. The use of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of coupling patterns.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the substitution pattern on the pyridine ring.
-
Rationale: The high resolution of modern NMR spectrometers allows for the precise determination of chemical shifts and coupling constants, which are unique for each isomer.
Conclusion
The definitive differentiation of 3-hydrazinyl-4-methoxypyridine from its 4-hydrazinyl isomers is a tractable but non-trivial analytical challenge. A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification. By carefully analyzing the NMR spectra, observing the chromatographic behavior, and considering the fragmentation patterns in mass spectrometry, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and validity of their scientific findings.
References
-
Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society. (2024). Journal of the American Chemical Society. [Link]
-
Hydrazine;4-hydroxy-3-methoxybenzaldehyde | C8H12N2O3 | CID 18924524 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC. (2023). RSC Advances. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
N-(4-Methoxybenzylidene)-N′-(2-pyridyl)hydrazine - ResearchGate. (n.d.). ResearchGate. [Link]
-
3-hydroxy-4-methoxypyridine-2-carboximide (Ref: X12313581) - AERU. (2023). AERU. [Link]
-
3-hydrazinyl-4-methylpyridine (C6H9N3) - PubChemLite. (n.d.). PubChemLite. [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018). Journal of Analytical Chemistry. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Navigating the Structural Landscape of Pyridine-Hydrazone Scaffolds: A Comparative Guide to X-ray Crystallography Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, the pyridine-hydrazine moiety is a cornerstone for the design of novel therapeutic agents and functional materials. The inherent coordination capabilities of the pyridine nitrogen and the hydrazine group make these scaffolds exceptional ligands for the formation of metal complexes with diverse applications. 3-Hydrazinyl-4-methoxypyridine, in particular, presents a compelling target for structural investigation due to the electronic influence of the methoxy group on the pyridine ring, which can modulate the coordination properties and ultimately the biological activity or material characteristics of its derivatives.
This guide addresses the current state of knowledge regarding the X-ray crystallography of 3-hydrazinyl-4-methoxypyridine complexes. A comprehensive survey of the crystallographic literature, including the Cambridge Structural Database (CSD), reveals a notable absence of published crystal structures for this specific ligand or its metal complexes. This data gap presents both a challenge and an opportunity for researchers in the field.
In the absence of direct crystallographic data for 3-hydrazinyl-4-methoxypyridine complexes, this guide provides a comparative analysis of closely related and structurally analogous compounds. By examining the crystal structures of well-characterized pyridine-hydrazone derivatives, we can infer potential structural motifs, understand the key intermolecular interactions that govern their solid-state packing, and establish a robust experimental framework for future crystallographic studies of the target compound and its complexes. The insights derived from these analogues are invaluable for predicting the behavior of 3-hydrazinyl-4-methoxypyridine in coordination chemistry and for designing rational crystallization strategies.
Comparative Analysis of Structurally Analogous Pyridine-Hydrazone Crystal Structures
To provide a predictive framework for the structural characteristics of 3-hydrazinyl-4-methoxypyridine derivatives, we will examine the single-crystal X-ray diffraction data of two closely related compounds: N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide (1 ) and 3-Hydroxy-4-methoxybenzaldehyde (pyridine-2-carbonyl)hydrazone (2 ). These molecules share the core features of a pyridine ring linked to a hydrazone moiety, with a methoxy-substituted aromatic ring that is analogous to the anticipated Schiff base derivatives of 3-hydrazinyl-4-methoxypyridine.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for these two representative structures, offering a baseline for what might be expected from novel complexes of 3-hydrazinyl-4-methoxypyridine.
| Parameter | N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide (1 )[1] | 3-Hydroxy-4-methoxybenzaldehyde (pyridine-2-carbonyl)hydrazone (2 )[2] |
| Chemical Formula | C₁₄H₁₃N₃O₃ | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 271.27 | 271.27 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 14.8543 (10) | 7.515 (3) |
| b (Å) | 12.4943 (9) | 13.590 (5) |
| c (Å) | 7.7162 (5) | 13.172 (5) |
| β (°) | 116.716 (2) | 94.689 (7) |
| Volume (ų) | 1279.20 (15) | 1340.6 (9) |
| Z | 4 | 4 |
| R-factor (R₁) | 0.034 | 0.039 |
| wR₂ (all data) | 0.086 | 0.107 |
Expert Interpretation: The data presented for compounds 1 and 2 reveal that such pyridine-hydrazone systems readily crystallize in the monoclinic system, a common crystal system for organic molecules. The cell dimensions and volumes are typical for molecules of this size. The low R-factors indicate high-quality structural refinements, providing confidence in the reported atomic coordinates and molecular geometries. It is reasonable to hypothesize that Schiff base derivatives of 3-hydrazinyl-4-methoxypyridine will exhibit similar crystallographic characteristics.
Key Structural Features and Intermolecular Interactions
A detailed analysis of the crystal structures of the analogue compounds provides critical insights into the non-covalent interactions that dictate their supramolecular assembly. These interactions are fundamental to understanding crystal packing and are a key consideration in rational drug design and materials engineering.
In the crystal structure of 1 , the molecules are linked by a network of N—H···O, O—H···N, and C—H···O hydrogen bonds, which create S(5) chain and R₂¹(7) ring motifs.[1] The dihedral angle between the two six-membered rings is 15.17 (11)°.[1]
For compound 2 , the molecule is nearly planar, suggesting extensive π-conjugation.[2] The crystal structure is stabilized by intermolecular O—H···O, N—H···O, and C—H···O hydrogen bonds.[2] An intramolecular N—H···N hydrogen bond also contributes to the planarity of the molecular backbone.[2]
Significance for 3-Hydrazinyl-4-methoxypyridine Complexes: The prevalence of hydrogen bonding in these analogue structures underscores the importance of the hydrazine N-H protons and the pyridine nitrogen as hydrogen bond donors and acceptors, respectively. When designing crystallization experiments for 3-hydrazinyl-4-methoxypyridine complexes, the choice of solvent and co-formers should be made with these interactions in mind. Protic solvents or co-formers capable of participating in hydrogen bonding may either compete with or facilitate the desired crystal packing.
Experimental Protocol: A Roadmap for Crystallographic Analysis of 3-Hydrazinyl-4-methoxypyridine Complexes
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical Schiff base derivative of 3-hydrazinyl-4-methoxypyridine with a suitable aldehyde, for instance, salicylaldehyde. This protocol is a composite of established methods reported for analogous compounds and represents a robust starting point for experimental work.
Part 1: Synthesis of the Schiff Base Ligand
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 3-hydrazinyl-4-methoxypyridine in 20 mL of absolute ethanol. In a separate beaker, dissolve 1 mmol of salicylaldehyde in 10 mL of absolute ethanol.
-
Condensation Reaction: Add the ethanolic solution of salicylaldehyde dropwise to the solution of 3-hydrazinyl-4-methoxypyridine with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator. The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure Schiff base ligand.
Part 2: Crystallization
-
Solvent Screening: The purified ligand is subjected to a systematic solvent screening for single crystal growth. Solvents to be tested include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures thereof with water.
-
Slow Evaporation: A saturated solution of the compound in a chosen solvent is prepared in a small vial. The vial is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, a vial containing a saturated solution of the compound is placed alongside a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the solution of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested using a cryo-loop and immediately coated with a cryo-protectant (e.g., paratone-N oil) to prevent solvent loss and crystal degradation.
Part 3: X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa APEXII CCD diffractometer).[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed using software such as SAINT for cell refinement and data reduction.[1] An absorption correction (e.g., multi-scan using SADABS) is applied.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² using software like SHELXL97.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization and Analysis: The final crystal structure is visualized using software such as ORTEP-3 or Mercury. The geometric parameters and intermolecular interactions are analyzed using programs like PLATON.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from the synthesis of the target compound to the final analysis of its crystal structure.
Caption: Experimental workflow from synthesis to structural analysis.
Conclusion and Future Outlook
While the crystal structure of 3-hydrazinyl-4-methoxypyridine and its complexes remains to be elucidated, a comparative analysis of structurally related compounds provides a solid foundation for future investigations. The crystallographic data of analogous pyridine-hydrazone derivatives suggest that these systems are amenable to single-crystal X-ray diffraction studies and that their solid-state structures are predominantly governed by a network of hydrogen bonds.
The experimental protocols and structural insights presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the coordination chemistry and structural landscape of 3-hydrazinyl-4-methoxypyridine. The successful crystallization and structural characterization of this compound and its derivatives will undoubtedly contribute to a deeper understanding of its chemical properties and pave the way for its application in drug discovery and materials science. It is our hope that this guide will stimulate further research in this promising area and lead to the filling of the current data gap in the crystallographic literature.
References
-
Shafiq, M., et al. (2009). N′*-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2899. [Link]
-
Fun, H. K., et al. (2006). 3-Hydroxy-4-methoxybenzaldehyde (pyridine-2-carbonyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2888-o2890. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
